molecular formula C11H10ClNO B13197064 1-Chloro-8-methoxy-3-methylisoquinoline

1-Chloro-8-methoxy-3-methylisoquinoline

Cat. No.: B13197064
M. Wt: 207.65 g/mol
InChI Key: NTTSSSMMSODRHB-UHFFFAOYSA-N
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Description

1-Chloro-8-methoxy-3-methylisoquinoline (CAS 1206974-07-3) is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound belongs to the class of chlorinated isoquinolines, which are privileged scaffolds in medicinal chemistry and drug discovery. The chloro and methoxy functional groups on the isoquinoline core make it a versatile synthetic intermediate, particularly for the preparation of more complex molecules via nucleophilic substitution and metal-catalyzed cross-coupling reactions. While research applications are specific to each derivative, chloroquinoline and chloroisoquinoline compounds are frequently investigated for their diverse biological activities. Scientific literature indicates that structurally similar chloroquinoline derivatives demonstrate significant potential in anticancer research, with some compounds showing cytotoxic activity against various human cancer cell lines, including lung, cervical (HeLa), colorectal, and breast cancers . The mechanism of action for such compounds is often explored through molecular docking studies, with some evidence suggesting inhibition of key enzymes like PI3K, which plays a vital role in signal transduction and cell survival pathways . Furthermore, the integration of the chloroquinoline moiety with other pharmacophores, such as benzenesulfonamide, is a recognized strategy to develop novel candidates with enhanced cytotoxic profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-8-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3

InChI Key

NTTSSSMMSODRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous alkaloids and synthetic therapeutics. Specifically, 1-chloro-8-methoxy-3-methylisoquinoline (CAS: 1206974-07-3) is a highly valued, commercially recognized building block utilized in the total synthesis of complex natural products like (–)-Chrysanthone A 1 and Ampullosine 2.

As a Senior Application Scientist, I have designed this whitepaper to detail a robust, three-step synthetic route starting from 2-methoxy-6-methylbenzoic acid. Rather than relying on low-yielding Pomeranz-Fritsch cyclizations, this guide employs a highly regioselective directed ortho-lithiation/annulation strategy, followed by aminolysis/recyclization and deoxychlorination . This approach ensures high atom economy, predictable regiochemistry, and scalable throughput.

Mechanistic Pathway & Workflow

The Three-Step Synthetic Architecture
  • Directed Lithiation & Annulation: The weakly acidic benzylic protons of 2-methoxy-6-methylbenzoic acid are deprotonated using a strong, sterically hindered base (Lithium diisopropylamide, LDA). The resulting dianion is trapped with N-methoxy-N-methylacetamide (Weinreb amide). The Weinreb amide is chosen specifically to prevent over-addition of the organolithium species. Acidic workup triggers spontaneous lactonization to form 8-methoxy-3-methylisocoumarin.

  • Aminolysis & Recyclization: The isocoumarin is subjected to high-pressure ammonolysis 3. Ammonia attacks the lactone carbonyl, opening the ring to a keto-amide intermediate, which subsequently dehydrates to form the thermodynamically stable lactam, 8-methoxy-3-methylisoquinolin-1(2H)-one.

  • Deoxychlorination: Treatment of the lactam with Phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-type intermediate, activating the C1 oxygen as a leaving group. Subsequent chloride attack and rearomatization yield the final 1-chloro target.

SynthesisWorkflow SM 2-Methoxy-6-methylbenzoic acid (Starting Material) Step1 Step 1: Directed Lithiation & Annulation Reagents: LDA, THF, -78°C Electrophile: N-methoxy-N-methylacetamide Workup: HCl (aq) SM->Step1 Int1 8-Methoxy-3-methylisocoumarin (Intermediate 1) Step1->Int1 Cyclization Step2 Step 2: Aminolysis & Recyclization Reagents: NH3 in MeOH Conditions: 130°C, Sealed Tube Int1->Step2 Int2 8-Methoxy-3-methylisoquinolin-1(2H)-one (Intermediate 2) Step2->Int2 Lactamization Step3 Step 3: Deoxychlorination Reagents: POCl3, cat. DMF Conditions: Reflux, 105°C Int2->Step3 Product 1-Chloro-8-methoxy-3-methylisoquinoline (Final Product) Step3->Product Chlorination

Figure 1: Three-step synthetic workflow for 1-Chloro-8-methoxy-3-methylisoquinoline.

Detailed Experimental Protocols & Self-Validating Systems

Step 1: Synthesis of 8-Methoxy-3-methylisocoumarin

Protocol:

  • Flame-dry a 500 mL Schlenk flask under argon. Add anhydrous THF (150 mL) and diisopropylamine (3.1 eq, 31 mmol). Cool to -78 °C.

  • Dropwise add n-BuLi (2.5 M in hexanes, 3.0 eq, 30 mmol). Stir for 30 minutes to form LDA.

  • Add a solution of 2-methoxy-6-methylbenzoic acid (1.0 eq, 10 mmol) in THF (20 mL) dropwise over 15 minutes. The solution will turn deep red, indicating dianion formation. Stir at -78 °C for 1 hour.

  • Add N-methoxy-N-methylacetamide (1.2 eq, 12 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with 6M HCl (50 mL) and stir vigorously for 2 hours at room temperature to drive the lactonization.

  • Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).

Self-Validating QC System:

  • In-Process: Quench a 0.5 mL reaction aliquot with D₂O. ¹H NMR must show the disappearance of the benzylic methyl singlet (~2.4 ppm), confirming complete lithiation.

  • Post-Process: FTIR spectroscopy must reveal a strong lactone C=O stretch at ~1720 cm⁻¹. The carboxylic acid broad O-H stretch (2500-3300 cm⁻¹) must be completely absent.

Step 2: Synthesis of 8-Methoxy-3-methylisoquinolin-1(2H)-one

Protocol:

  • In a heavy-walled pressure tube, dissolve 8-methoxy-3-methylisocoumarin (5 mmol) in 7N ammonia in methanol (30 mL).

  • Seal the tube tightly and heat behind a blast shield at 130 °C for 18 hours.

  • Cool the vessel to -20 °C before carefully opening to vent excess ammonia.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting crude solid with cold diethyl ether to afford the pure lactam as an off-white powder.

Self-Validating QC System:

  • In-Process: TLC (Hexane:EtOAc 1:1) will show the conversion of the fast-moving isocoumarin (R_f ~0.6) to a highly polar, slower-moving lactam spot (R_f ~0.2) that strongly absorbs UV light at 254 nm.

  • Post-Process: ¹H NMR (DMSO-d₆) must show the appearance of a broad N-H exchangeable proton at ~11.0 ppm. LC-MS will confirm the mass shift from [M+H]⁺ 191 (isocoumarin) to [M+H]⁺ 190 (lactam).

Step 3: Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

Protocol:

  • Suspend 8-methoxy-3-methylisoquinolin-1(2H)-one (3 mmol) in neat POCl₃ (10 mL).

  • Add 3 drops of anhydrous DMF (catalyst).

  • Equip with a reflux condenser and heat to 105 °C for 4 hours. The suspension will become a homogeneous dark solution as the reaction proceeds.

  • Cool to room temperature and carefully pour the mixture dropwise over 100 g of crushed ice to quench excess POCl₃. Caution: Highly exothermic.

  • Neutralize the aqueous mixture to pH 8 using cold concentrated NH₄OH.

  • Extract the product with Dichloromethane (3 × 30 mL). Wash the combined organic layers with cold water and brine, dry over MgSO₄, and concentrate in vacuo.

MechanismPOCl3 Lactam Isoquinolin-1(2H)-one (Lactim Tautomer) Vilsmeier O-Phosphorylated Intermediate Lactam->Vilsmeier POCl3 / DMF Addition Chloride Addition at C1 Position Vilsmeier->Addition Cl- Attack Elimination Phosphorodichloridate Elimination Addition->Elimination Rearomatization Product 1-Chloroisoquinoline Derivative Elimination->Product

Figure 2: Mechanistic pathway of lactam deoxychlorination via POCl3.

Self-Validating QC System:

  • In-Process: The physical transition of the reaction mixture from a heterogeneous suspension to a homogeneous solution is a reliable macroscopic indicator of Vilsmeier intermediate formation.

  • Post-Process: High-Resolution Mass Spectrometry (HRMS) is mandatory here. The spectra must display the characteristic 3:1 isotopic cluster for ³⁵Cl/³⁷Cl at m/z 208.0524 / 210.0495 [M+H]⁺. ¹³C NMR will show a significant downfield shift for the C1 carbon due to the electronegative chlorine atom.

Quantitative Data & Optimization Matrix

To ensure reproducibility across different laboratory setups, the critical reaction parameters and expected quantitative yields are summarized below.

StepTransformationKey ReagentsTemp / TimeExpected YieldCritical Quality Attribute (CQA)
1 Directed AnnulationLDA (3.0 eq), Weinreb Amide-78 °C to RT, 18h65 - 72%Complete exclusion of moisture to prevent premature dianion quench.
2 Recyclization7N NH₃ in Methanol130 °C, 18h85 - 90%Pressure vessel integrity; high temp required to overcome activation energy of dehydration.
3 DeoxychlorinationPOCl₃ (excess), cat. DMF105 °C, 4h78 - 85%Careful, temperature-controlled ice quench to prevent hydrolysis back to lactam.
Overall Total Synthesis --~43 - 55% Purity >98% via HPLC (254 nm)

References

  • Sigma-Aldrich. 1-chloro-8-methoxy-3-methylisoquinoline | CAS 1206974-07-3.
  • Panda, B., Basak, S., Hazra, A., & Sarkar, T. K. (2019). Synthetic studies directed towards (–)
  • Perez, C., et al. (2019).
  • Konovalenko, A. S., Shablykin, O., et al. (2019). Design, synthesis and systematic evaluation of cytotoxic 3-heteroarylisoquinolinamines as topoisomerases inhibitors.

Sources

Technical Whitepaper: 1-Chloro-8-methoxy-3-methylisoquinoline (CAS 1206974-07-3) in Advanced Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of complex natural product analogs relies heavily on highly functionalized, pre-organized heterocyclic scaffolds. 1-Chloro-8-methoxy-3-methylisoquinoline (CAS: 1206974-07-3) represents a masterclass in structural utility. Featuring a reactive C1-halogen, a C8-methoxy directing group, and a C3-methyl backbone, this compound is an indispensable building block[1]. It is most prominently utilized in the total synthesis of methyl-benzoisoquinoline alkaloids, serving as the core precursor for the antiangiogenic and antitumoral fungal metabolite, (-)-Chrysanthone A[2].

This whitepaper deconstructs the physicochemical profile, structural logic, and field-proven experimental workflows for utilizing this compound in advanced drug development.

Physicochemical Profiling & Structural Logic

Before deploying any building block in a multi-step synthesis, its fundamental properties and reactivity profile must be understood. Table 1 summarizes the quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Compound Name 1-Chloro-8-methoxy-3-methylisoquinoline
CAS Number 1206974-07-3
Molecular Formula C11H10ClNO
Molecular Weight 207.66 g/mol
InChI Key NTTSSSMMSODRHB-UHFFFAOYSA-N
Structural Class Halogenated Isoquinoline Ether

Data supported by and [BLD Pharm[1]]().

The Causality of Functional Group Selection

The utility of 1-Chloro-8-methoxy-3-methylisoquinoline is not accidental; it is a product of deliberate synthetic design:

  • C1-Chloro Moiety: The electron-withdrawing nature of the adjacent isoquinoline nitrogen highly activates the C1 position. This makes the chloro group an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki, Stille) or Nucleophilic Aromatic Substitution (SNAr) without requiring forcing conditions.

  • C8-Methoxy Moiety: Acts as a robust steric shield and an electron-donating group. In downstream reactions, it protects the phenolic oxygen from unwanted side reactions during aggressive reductions, while serving as a potential directing group for late-stage ortho-lithiation.

  • C3-Methyl Group: Provides the essential carbon framework required to construct the methyl-benzoisoquinoline system inherent to the chrysanthone natural product family[2].

G C1 C1-Chloro (SNAr / Cross-Coupling) Core 1-Chloro-8-methoxy- 3-methylisoquinoline C1->Core C8 C8-Methoxy (Directing Group / Shield) C8->Core C3 C3-Methyl (Alkaloid Scaffold) C3->Core Target (-)-Chrysanthone A Intermediates Core->Target

Functional group contributions to the synthesis of Chrysanthone A intermediates.

Experimental Workflow: Synthesis of the Tricyclic Lactone Precursor

To demonstrate the compound's application, we detail the step-by-step synthesis of the tricyclic lactone intermediate required for (-)-Chrysanthone A. This protocol utilizes the 6,7-dicarboxylate derivative of our target compound[3].

Every protocol described below is designed as a self-validating system, ensuring that quality control is built directly into the workflow.

Phase 1: Regioselective O-Methylation

Objective: Convert dimethyl 1-chloro-8-hydroxy-3-methylisoquinoline-6,7-dicarboxylate to the 8-methoxy derivative (Compound 38)[3].

  • Reagent Preparation: Prepare a fresh ethereal solution of diazomethane from N-nitroso-N-methylurea (2.36 g, 22.9 mmol) and 40% aqueous KOH at 0 °C.

    • Causality: Diazomethane is specifically chosen over standard alkylating agents (e.g., MeI/K2CO3) because it provides mild, strictly selective O-methylation of the sterically hindered C8-phenol. This avoids the risk of base-catalyzed transesterification or hydrolysis of the sensitive C6/C7 methyl esters[3].

  • Reaction Execution: Add the diazomethane solution dropwise to the 8-hydroxy precursor (620 mg, 2.0 mmol) at 0 °C. Remove the ice bath and stir vigorously overnight at room temperature.

  • Self-Validating Checkpoint 1 (Quality Control): Do not proceed to reduction without validation. Monitor via TLC (EtOAc:Petroleum ether). The disappearance of the highly polar phenolic spot indicates completion. Remove ether under reduced pressure and purify via flash chromatography (Yield: ~96%).

    • Validation Metric: Confirm the mass via HRMS (FAB-TOF). The target m/z for C14H13ClNO5 (M+H)+ is 324.0639 (found ~324.0642)[3]. If the mass remains 310.0481, unreacted starting material is present, necessitating re-exposure to diazomethane.

Phase 2: DIBAL-H Mediated Cryogenic Lactonization

Objective: Reduce the 8-methoxy diester to form the tricyclic lactone ring[4].

  • Reduction: Dissolve the validated 8-methoxy diester in anhydrous CH2Cl2 and cool strictly to -78 °C under nitrogen. Slowly add DIBAL-H.

    • Causality: The cryogenic temperature (-78 °C) is absolute. It kinetically controls the reduction, preventing over-reduction to a diol. DIBAL-H selectively reduces one ester to an aldehyde/hemiacetal equivalent, which immediately and spontaneously cyclizes with the adjacent ester to form the target lactone ring[4].

  • Quenching: Quench the reaction carefully at -78 °C with saturated aqueous ammonium chloride (30 mL) to safely destroy excess hydride, followed by extraction with diethyl ether (3 x 40 mL). Dry over sodium sulfate and concentrate.

  • Self-Validating Checkpoint 2 (Quality Control): Purify via flash chromatography (EtOAc:Petroleum ether, 1:9) to yield a white crystalline solid (Yield: ~93%).

    • Validation Metric: Verify the formation of the lactone ring via 1H NMR (400 MHz, CDCl3). You must observe the retention of the C8-methoxy singlet at ~4.32 ppm and the C3-methyl singlet at ~2.69 ppm. Crucially, look for the appearance of the lactone methylene protons at ~5.40 ppm[4]. The absence of a downfield aldehyde proton (~9-10 ppm) confirms that in situ lactonization was successful.

Workflow Step1 8-Hydroxy Precursor (Compound 37) Step2 Regioselective O-Methylation (CH2N2, 0°C to RT) Step1->Step2 Step3 1-Chloro-8-methoxy Derivative (Compound 38) Step2->Step3 Step4 Cryogenic Lactonization (DIBAL-H, -78°C) Step3->Step4 Step5 Tricyclic Lactone (Target Intermediate) Step4->Step5

Step-by-step synthetic workflow for the tricyclic lactone intermediate.

References

  • Source: bldpharm.
  • Source: sigmaaldrich.
  • Title: Synthetic studies directed towards (–)
  • Title: (PDF) Synthetic studies directed towards (–)
  • Source: PubMed (nih.gov)

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-8-methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Chloro-8-methoxy-3-methylisoquinoline. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of complex heterocyclic molecules. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Introduction: The Significance of Spectroscopic Analysis

1-Chloro-8-methoxy-3-methylisoquinoline is a substituted isoquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the chloro, methoxy, and methyl substituents on the isoquinoline core dictates its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical first step in any research and development endeavor. This guide focuses on the three cornerstone techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-Chloro-8-methoxy-3-methylisoquinoline. These predictions are based on the analysis of structurally similar compounds, including 1-chloro-3-methylisoquinoline[1], 1-chloro-3-methoxyisoquinoline[2], 1-chloro-6-methoxy-3-methylisoquinoline, and 1-chloro-8-methyl-isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom, and the electron-donating effect of the methoxy group.

Proton Predicted Chemical Shift (ppm) Multiplicity Justification
H-47.2 - 7.4sSinglet due to no adjacent protons. Downfield shift influenced by the adjacent nitrogen and chloro group.
H-57.6 - 7.8dDoublet due to coupling with H-6.
H-67.3 - 7.5tTriplet due to coupling with H-5 and H-7.
H-77.0 - 7.2dDoublet due to coupling with H-6. Upfield shift influenced by the adjacent electron-donating methoxy group.
OCH₃3.9 - 4.1sSharp singlet, characteristic of a methoxy group on an aromatic ring.
CH₃2.5 - 2.7sSinglet, in the typical range for a methyl group attached to an aromatic ring.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Ten distinct signals are anticipated, with their chemical shifts significantly influenced by the attached substituents.

Carbon Predicted Chemical Shift (ppm) Justification
C-1150 - 152Downfield shift due to the attached electronegative chlorine atom and nitrogen.
C-3155 - 157Influenced by the attached methyl group and the nitrogen atom.
C-4118 - 120Shielded compared to other aromatic carbons.
C-4a135 - 137Quaternary carbon at the ring junction.
C-5128 - 130Aromatic carbon.
C-6120 - 122Aromatic carbon.
C-7110 - 112Shielded due to the electron-donating effect of the methoxy group.
C-8158 - 160Downfield shift due to the attached methoxy group.
C-8a125 - 127Quaternary carbon at the ring junction.
OCH₃55 - 57Typical range for a methoxy carbon.
CH₃20 - 22Typical range for a methyl carbon on an aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3050 - 3150Stretch
Aliphatic C-H (CH₃, OCH₃)2850 - 3000Stretch
C=N (in isoquinoline ring)1600 - 1650Stretch
C=C (aromatic)1450 - 1600Stretch
C-O (methoxy)1200 - 1300 (asymmetric stretch), 1000 - 1100 (symmetric stretch)Stretch
C-Cl700 - 800Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Parameter Predicted Value Justification
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Expected [M]⁺ m/z 207Corresponding to the ³⁵Cl isotope.
Expected [M+2]⁺ m/z 209Corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak.
Major Fragmentation Pathways Loss of CH₃ (m/z 192), Loss of Cl (m/z 172), Loss of OCH₃ (m/z 176)These fragmentation patterns are typical for similar aromatic compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Weigh ~5-10 mg of 1-Chloro-8-methoxy-3-methylisoquinoline Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Insert sample into NMR spectrometer Tube->Instrument Lock Lock on solvent deuterium signal Instrument->Lock Shim Shim the magnetic field Lock->Shim Tune Tune and match the probe Shim->Tune H1_NMR Acquire ¹H NMR spectrum Tune->H1_NMR C13_NMR Acquire ¹³C NMR spectrum (e.g., with proton decoupling) Tune->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Peak_Pick Peak Picking Baseline->Peak_Pick Integrate->Peak_Pick

Caption: Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their chemical shifts.

IR Data Acquisition

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_instrument_setup_ir Instrument Setup cluster_data_acquisition_ir Data Acquisition cluster_data_processing_ir Data Processing Sample_IR Place a small amount of solid sample on the ATR crystal Pressure Apply pressure using the anvil Sample_IR->Pressure Background Collect a background spectrum (empty ATR crystal) Pressure->Background Sample_Scan Collect the sample spectrum Background->Sample_Scan Correction Perform ATR and baseline corrections Sample_Scan->Correction Peak_Pick_IR Identify and label significant peaks Correction->Peak_Pick_IR

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Protocol:

  • Instrument Setup: Ensure the FT-IR spectrometer's ATR (Attenuated Total Reflectance) accessory is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. Perform any necessary baseline corrections. Identify and label the significant absorption peaks.

MS Data Acquisition

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_instrument_setup_ms Instrument Setup cluster_data_acquisition_ms Data Acquisition cluster_data_processing_ms Data Processing Sample_MS Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) Infusion Infuse the sample solution directly into the ion source (e.g., ESI or APCI) Sample_MS->Infusion Tune_MS Optimize ion source parameters and mass analyzer settings Infusion->Tune_MS Full_Scan Acquire a full scan mass spectrum to identify the molecular ion Tune_MS->Full_Scan Analysis Analyze the spectrum for the molecular ion peak and isotopic pattern Full_Scan->Analysis Fragmentation If applicable, analyze fragmentation patterns Analysis->Fragmentation

Caption: Workflow for mass spectrometry data acquisition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) via direct infusion or through a liquid chromatograph. Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and mass analyzer settings for the expected mass range.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and confirm the characteristic isotopic pattern for a monochlorinated compound ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).

Data Interpretation and Structural Validation

The collective spectroscopic data provides a comprehensive and self-validating system for the structural confirmation of 1-Chloro-8-methoxy-3-methylisoquinoline.

  • NMR: The number of signals in both the ¹H and ¹³C NMR spectra, along with their chemical shifts, multiplicities, and integration values (for ¹H), will confirm the presence of all expected functional groups and their connectivity. 2D NMR experiments, such as COSY and HMBC, could be employed for definitive assignment of all proton and carbon signals.

  • IR: The presence of characteristic absorption bands for aromatic C-H, C=N, C=C, C-O, and C-Cl bonds will provide strong evidence for the proposed structure.

  • MS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₁H₁₀ClNO). The isotopic pattern will confirm the presence of a single chlorine atom.

Conclusion

The predictive spectroscopic analysis presented in this guide provides a robust framework for the characterization of 1-Chloro-8-methoxy-3-methylisoquinoline. The expected NMR, IR, and MS data are highly characteristic and, when acquired experimentally, will serve to unequivocally confirm the structure of this novel compound. The detailed protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific integrity of future research involving this molecule.

References

  • Supporting Information for a relevant article. (2023). Royal Society of Chemistry.
  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unlocking Reactivity: The Steric and Electronic Dynamics of the 3-Methyl Group in Isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of nitrogen-containing heterocycles, the placement of a single methyl group can fundamentally alter a molecule's synthetic trajectory. While[1], the introduction of a methyl group at the 3-position creates a unique microenvironment. The 3-methyl group exerts a dual influence: a weak electron-donating inductive effect (+I) that enriches the electron density of the ring, and a significant steric bulk that shields the adjacent nitrogen atom (position 2). This technical guide explores how to strategically leverage—or overcome—the steric hindrance of 3-methylisoquinoline in electrophilic substitution, nucleophilic addition, and multi-component cycloadditions.

Topography of Reactivity: Electronic vs. Steric Effects

To predict the behavior of 3-methylisoquinoline, we must map its reactive centers. The nitrogen atom is the primary site for protonation and complexation, but the adjacent 3-methyl group acts as a steric shield. Conversely, the C-4 position benefits from the +I effect of the methyl group, enhancing its nucleophilicity without suffering from steric crowding. Meanwhile, the C-1 position remains highly electrophilic and accessible to radical attack.

StericElectronic A 3-Methylisoquinoline Core B Position 2 (N-Atom) Steric Shielding by 3-Me A->B Hinders N-formylation & Quaternization C Position 4 (C-Atom) Enhanced Nucleophilicity (+I) A->C Directs C-4 Alkylation via Dearomatization D Position 1 (C-Atom) Electrophilic Center A->D Favors Radical Addition (e.g., Difluoromethyl)

Fig 1. Electronic and steric map of 3-methylisoquinoline reactivity.

The Steric Penalty in N-Functionalization

The most immediate consequence of the 3-methyl group is the suppression of reactions occurring directly at the nitrogen atom. In catalytic processes requiring N-coordination or quaternization, the steric bulk severely limits the reaction kinetics.

A prime example is the[2]. While unsubstituted isoquinoline undergoes smooth cascade hydrogenation and N-formylation to yield >99% of the target product, 3-methylisoquinoline yields only 32% under identical conditions. The steric hindrance from the methyl group adjacent to the N-atom prevents efficient coordination with the ruthenium active sites and hinders the subsequent formylation of the tetrahydroisoquinoline intermediate[2].

Harnessing C-4 Reactivity via Temporary Dearomatization

While the 3-position shields the nitrogen, it leaves the C-4 position primed for functionalization. However, direct electrophilic aromatic substitution at C-4 often requires harsh conditions. A modern, metal-free alternative leverages a temporary dearomatization strategy.

In this pathway, a nucleophile (such as benzoic acid) attacks the highly electrophilic C-1 position. This transiently dearomatizes the ring, converting the C-4 position into an enamine-like nucleophile that can readily attack electrophiles like methyl vinyl ketone (MVK).[3].

AlkylationPathway N1 3-Methylisoquinoline N2 N-Activation (Benzoic Acid) N1->N2 C-1 Addition N3 1,2-Dihydroisoquinoline Intermediate N2->N3 Dearomatization N4 Nucleophilic Attack (MVK at C-4) N3->N4 C-4 Alkylation N5 Elimination of BzOH (Rearomatization) N4->N5 -BzOH N6 4-Alkyl-3-methyl isoquinoline N5->N6 Aromatization

Fig 2. Mechanism of metal-free C-4 alkylation via temporary dearomatization.

Regiocontrol in Zwitterionic Cycloadditions

In complex multi-component reactions, the steric bulk of the 3-methyl group is not a penalty, but a powerful tool for regiocontrol. When isoquinolines react with dimethyl acetylenedicarboxylate (DMAD), a highly reactive zwitterionic intermediate is formed. If unsubstituted isoquinoline is used, trapping this intermediate with external dipolarophiles often leads to a complex mixture of regioisomers.

By utilizing 3-methylisoquinoline, synthetic chemists can erect a "steric wall" that blocks one face of the zwitterion.[4].

Quantitative Reactivity Matrix

The following table synthesizes the impact of methyl substitution across various reaction paradigms, providing a predictive framework for synthetic design.

SubstrateReaction TypeReagents / CatalystYield / OutcomeMechanistic DriverRef
Isoquinoline N-FormylationCO₂, H₂, Ru/ZIF-8>99%Unhindered N-atom allows optimal catalyst coordination.[2]
3-Methylisoquinoline N-FormylationCO₂, H₂, Ru/ZIF-832%Steric shielding of N-atom by 3-Me severely limits coordination.[2]
3-Methylisoquinoline C-4 AlkylationMVK, Benzoic AcidGood Yield+I effect boosts C-4; unhindered C-1 allows dearomatization.[3]
1-Methylisoquinoline C-4 AlkylationMVK, Benzoic Acid0% (No Reaction)Steric block at C-1 prevents the requisite dearomatization step.[3]
3-Methylisoquinoline Radical AdditionDifluoromethyl radicalHigh ReactivityC-1 remains unhindered and highly electrophilic.[5]
3-Methylisoquinoline Dipolar CycloadditionDMAD, Chromone aldehyde51% (Single Isomer)3-Me blocks alternative zwitterion trajectories, ensuring regiocontrol.[4]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that robust protocols must contain built-in validation checkpoints. The following methodologies demonstrate how to practically navigate the steric properties of 3-methylisoquinoline.

Protocol A: Metal-Free C-4 Alkylation via Dearomatization[3]

Objective: Selective functionalization at the C-4 position while preserving the aromatic core. Causality: Benzoic acid acts as a temporary nucleophile at C-1. If C-1 were sterically hindered (e.g., 1-methylisoquinoline), this crucial dearomatization step would fail.

  • Preparation: In a flame-dried Schlenk flask under an N₂ atmosphere, dissolve 3-methylisoquinoline (0.250 mmol) in anhydrous acetonitrile (1.0 mL).

  • Activation: Add benzoic acid (BzOH, 0.750 mmol, 3.0 equiv). Note: The acid serves a dual role as a proton source for the nitrogen and a nucleophile for C-1.

  • Electrophile Addition: Introduce methyl vinyl ketone (MVK, 1.0 mmol, 4.0 equiv) via syringe.

  • Reaction: Stir the mixture at 80 °C for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Validation Checkpoint: Perform a crude ¹H NMR analysis. The successful reaction is confirmed by the disappearance of the C-4 aromatic proton and the retention of the characteristic C-1 proton (typically a sharp singlet near ~9.0 ppm).

  • Purification: Isolate the product via flash column chromatography (silica gel, hexanes/EtOAc).

Protocol B: Probing Steric Limits via Ru-Catalyzed N-Formylation[2]

Objective: Quantify the steric penalty of the 3-methyl group during N-functionalization. Causality: Hydrogen gas is required for the initial ring reduction, which triggers the cascade N-formylation. The 3-methyl group physically blocks the ruthenium active sites, drastically reducing the efficiency of this step.

  • Loading: Add 3-methylisoquinoline (0.5 mmol) and 2 wt% Ru/ZIF-8 catalyst (25 mg) into a high-pressure stainless-steel autoclave containing tetrahydrofuran (THF, 1 mL).

  • Purging: Seal the reactor and purge with CO₂ three times to eliminate atmospheric oxygen.

  • Pressurization: Pressurize the reactor with CO₂ to 2 MPa, followed by H₂ to 2 MPa.

  • Reaction: Heat the reactor to 160 °C and stir at 200 rpm for 9 hours.

  • Recovery: Cool the reactor to room temperature in a water bath and carefully vent the residual gases. Centrifuge the mixture to recover the heterogeneous catalyst.

  • Validation Checkpoint: Analyze the supernatant via GC-MS. The yield of the N-formylated product will plateau at ~32%, with significant unreacted starting material remaining. This directly quantifies the steric hindrance of the 3-methyl group compared to the >99% conversion expected for unsubstituted isoquinoline.

References

  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst Taylor & Francis URL:[Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy National Institutes of Health (PMC) URL:[Link]

  • Reaction of Papaverine with Baran Diversinates™ MDPI (Molecules) URL:[Link]

Sources

Stability and Storage Protocols for 1-Chloro-8-methoxy-3-methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-8-methoxy-3-methylisoquinoline (CAS: 1206974-07-3) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and the total synthesis of complex natural products, such as the antiangiogenic agent (–)-Chrysanthone A (1)[1]. While its unique substitution pattern makes it an invaluable intermediate, it also introduces specific chemical vulnerabilities.

As a commercial reagent (2)[2], its shelf-life and reactivity are dictated by the electron-deficient nature of the isoquinoline core. This guide details the mechanistic rationale behind its instability and provides field-proven, self-validating protocols for its handling and long-term storage.

Mechanistic Basis of Instability

To design an effective storage protocol, one must first understand the causality of the compound's degradation. The instability of 1-Chloro-8-methoxy-3-methylisoquinoline is driven by two primary pathways:

Nucleophilic Aromatic Substitution (SNAr) Vulnerability

The chlorine atom at the C1 position of the isoquinoline ring is highly activated toward nucleophilic attack. The adjacent endocyclic nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the Meisenheimer complex intermediate during an SNAr reaction (3)[3].

  • The Threat: If the compound is exposed to atmospheric moisture, water acts as a nucleophile. This leads to the slow, irreversible hydrolysis of the C1-chloride to yield 8-methoxy-3-methylisoquinolin-1(2H)-one (the thermodynamically stable pyridone tautomer) (4)[4].

Photolytic and Oxidative Degradation
  • Photolysis: Aryl chlorides, particularly those on heterocycles, are susceptible to UV-induced homolytic cleavage of the C-Cl bond, leading to radical generation and subsequent dimerization or decomposition.

  • Oxidation: While the basic isoquinoline nitrogen can theoretically undergo N-oxidation, the steric bulk of the adjacent C1-chloro and C8-methoxy groups provides significant kinetic shielding. However, standard precautions against ambient oxygen are still required for long-term integrity (5)[5].

Degradation Pathways Visualization

StabilityPathways cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic Pathway Target 1-Chloro-8-methoxy- 3-methylisoquinoline SNAr SNAr Hydrolysis Target->SNAr Cleavage C-Cl Bond Cleavage Target->Cleavage H2O Atmospheric H2O H2O->SNAr Isoquinolone Isoquinolone Derivative SNAr->Isoquinolone Argon Argon Atmosphere Argon->H2O UV UV/Vis Light UV->Cleavage Radicals Dehalogenated Byproducts Cleavage->Radicals Amber Amber Glass Storage Amber->UV

Degradation pathways and preventive storage measures for 1-chloroisoquinoline derivatives.

Empirical Storage Conditions

To mitigate the kinetic pathways of degradation, the following quantitative storage parameters must be strictly observed:

ParameterShort-Term Storage (< 30 Days)Long-Term Storage (> 30 Days)Causality / Rationale
Temperature 2°C to 8°C-20°CLow temperatures exponentially decrease the kinetic rate of SNAr hydrolysis and ambient oxidation.
Atmosphere Dry Argon or N₂Dry Argon (Preferred)Excludes atmospheric H₂O (nucleophile) and O₂. Argon's higher density provides a superior protective blanket over the solid.
Container Amber glass, PTFE capAmber glass, PTFE capAmber glass prevents UV-mediated homolytic C-Cl cleavage. PTFE prevents chemical leaching from plasticizers.
Secondary Storage Desiccator cabinetSealed jar with desiccantProvides a fail-safe moisture barrier against primary seal degradation in highly humid freezer environments.

Self-Validating Handling & Aliquoting Protocol

Merely placing the compound in a freezer is insufficient; improper handling during retrieval is the leading cause of batch degradation. Follow this step-by-step protocol to ensure systemic integrity:

Step 1: Thermal Equilibration (Crucial for Moisture Exclusion)

  • Action: Remove the sealed secondary container (desiccator jar) from the -20°C freezer and allow it to sit at room temperature for at least 2 hours before opening.

  • Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric water vapor onto the hygroscopic solid. This microscopic moisture will initiate latent SNAr hydrolysis during subsequent storage.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the thermally equilibrated vial into a glove box purged with Argon, or utilize a positive-pressure Schlenk line with a continuous Argon sweep.

  • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid, preventing oxygen and residual moisture from interacting with the highly activated C1-chloride position.

Step 3: Aliquoting and Sealing

  • Action: Divide the bulk material into single-use amber glass vials (e.g., 50–100 mg aliquots). Seal tightly with PTFE-lined silicone septa and crimp caps.

  • Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and multiple atmospheric exposures.

Step 4: Secondary Containment

  • Action: Place the sealed aliquots into a secondary desiccator jar backfilled with active Drierite (calcium sulfate) and return to -20°C storage.

  • Causality: The secondary container acts as a fail-safe against primary seal failure and ensures the micro-environment remains strictly anhydrous during long-term cryogenic storage.

Analytical Validation Prior to Synthesis

Before committing 1-Chloro-8-methoxy-3-methylisoquinoline to a complex, multi-step synthesis, its integrity should be analytically verified to ensure hydrolysis has not occurred.

  • Proton NMR (

    
    H NMR) Validation:  Dissolve a 1 mg test aliquot in strictly anhydrous CDCl
    
    
    
    .
    • Causality: The conversion of the 1-chloro species to the 1-hydroxy/isoquinolone tautomer drastically alters the electronic environment of the isoquinoline ring. In the intact 1-chloro compound, the fully aromatic system deshields the C4 proton. Upon hydrolysis to the pyridone-like structure, the loss of cross-ring aromaticity results in a distinct upfield shift of the C4 and C5 protons. This provides an immediate, self-validating diagnostic for batch integrity.

  • LC-MS Monitoring: Analyze for the parent mass

    
     at ~208 m/z. The presence of a peak at ~190 m/z (
    
    
    
    ) is a direct indicator of moisture-induced SNAr degradation.

References

  • Sigma-Aldrich Product Catalog Title: 1-chloro-8-methoxy-3-methylisoquinoline | 1206974-07-3 URL
  • Title: Synthetic studies directed towards (–)
  • ChemicalBook Title: 1-Chloroisoquinoline Properties and Storage URL
  • Semantic Scholar Title: Development of a Facile and Inexpensive Route for the Preparation of α-Halobenzopyridines URL
  • BenchChem Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Isoquinolines URL

Sources

The Therapeutic Potential and Synthetic Versatility of Substituted 8-Methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and bioactive natural products. Within this chemical space, 8-methoxyisoquinoline (CAS 1723-70-2) and its substituted derivatives have emerged as highly versatile building blocks[1]. Characterized by the electron-donating methoxy group at the C8 position, this scaffold modulates the electronic properties and steric profile of the isoquinoline core, directly influencing lipophilicity, cell permeability, and target binding affinity[2].

This technical guide synthesizes current literature to explore the mechanistic pharmacology, structure-activity relationships (SAR), and advanced synthetic methodologies of 8-methoxyisoquinolines. By detailing self-validating experimental protocols and mapping key signaling pathways, this document serves as a foundational resource for researchers engineering novel therapeutics for neurodegenerative diseases, infectious pathogens, and lipid dysregulation.

Mechanistic Pharmacology and Target Pathways

Substituted 8-methoxyisoquinolines exhibit a pleiotropic pharmacological profile. Their biological activity is largely dictated by the nature of the substituents on the heterocyclic core, which allows them to interact with diverse macromolecular targets[2][3].

Cholinesterase Inhibition (Neurodegeneration)

Natural products containing the 8-methoxyisoquinoline moiety, such as chelerythrine, palmatine, and berberine, are known cholinesterase inhibitors (ChEIs)[4]. Synthetic analogs, including 8-hydroxy-2,7-naphthyridin-2-ium salts (designed as bioisosteres of the 8-methoxyisoquinoline scaffold), have demonstrated potent dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[4]. The planar isoquinoline system facilitates


 stacking with the aromatic residues in the catalytic anionic site (CAS) of AChE, while the C8 substitution interacts with the peripheral anionic site (PAS), occluding substrate entry.
PCSK9 Modulation (Lipid Dysregulation)

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a critical regulator of cholesterol metabolism. Substituted 8-methoxyisoquinoline-3-carbonitriles have been identified as modulators of the PCSK9 protein[5]. By binding to PCSK9, these derivatives can decrease the formation of the LDL-R/PCSK9 complex, preventing the lysosomal degradation of the Low-Density Lipoprotein Receptor (LDL-R) and thereby lowering serum LDL cholesterol levels[5].

Antimicrobial and Antifungal Activity

The 8-alkoxyisoquinoline scaffold represents a key pharmacophore for anti-infective agents. The methoxy group enhances the molecule's solubility and reactivity, allowing it to penetrate bacterial cell walls and fungal membranes effectively[2][3].

Mechanism LIG 8-Methoxyisoquinoline Derivative TGT1 Acetylcholinesterase (AChE) LIG->TGT1 Competitive Binding TGT2 PCSK9 Protein LIG->TGT2 Allosteric Modulation COMP1 Enzyme-Inhibitor Complex TGT1->COMP1 COMP2 Modulated PCSK9 Complex TGT2->COMP2 OUT1 Neuroprotection (Alzheimer's) COMP1->OUT1 Hydrolysis Inhibition OUT2 Lipid Regulation (Hyperlipidemia) COMP2->OUT2 LDL-R Interaction

Dual mechanistic pathways of 8-methoxyisoquinoline derivatives targeting AChE and PCSK9.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of the 8-methoxyisoquinoline core into viable drug candidates requires precise tuning of its substituents. Table 1 summarizes the quantitative biological activities of various derivatives based on recent literature.

Table 1: Summary of Biological Activities of 8-Methoxyisoquinoline Derivatives

Derivative ClassPrimary TargetObserved Activity / EffectTherapeutic IndicationReference
8-hydroxy-2,7-naphthyridin-2-ium salts AChE / BChEDual inhibition (IC

in micromolar range)
Alzheimer's Disease[4]
8-Methoxyisoquinoline-3-carbonitriles PCSK9Decreases LDL-R/PCSK9 complex formationHyperlipidemia[5]
8-Alkoxyisoquinolines Bacterial/Fungal PathogensBroad-spectrum MIC reductionInfectious Diseases[2]
1,8-Disubstituted tetrahydroisoquinolines Calcium ChannelsPotent target blockadeChronic Pain Management[6]
Cyclic

-aminophosphonates
Chiral Biological TargetsHigh enantiomeric ratio (er) dependent on C8 stericsBroad-spectrum (Chiral Drugs)[7]

Advanced Synthetic Methodologies

Direct synthesis of 8-substituted isoquinolines is notoriously challenging due to the poor regioselectivity of traditional electrophilic aromatic substitutions on the isoquinoline ring. Modern approaches rely on directed metalation or the functionalization of pre-existing scaffolds.

Ortho-Lithiation-Cyclization Strategy

A highly efficient method for constructing 8-methoxyisoquinolines involves the ortho-selective metalation of 2-(3-methoxyphenyl)ethylamine derivatives[8]. The methoxy group acts as a Directed Metalation Group (DMG), coordinating with an organolithium reagent (e.g., Butyllithium) to selectively deprotonate the sterically hindered but electronically activated ortho position. Subsequent trapping with an electrophile (like DMF) and acid-catalyzed cyclization yields the 8-methoxyisoquinoline core[8].

Enantioselective Dearomatization

For the synthesis of chiral derivatives, asymmetric anion-binding catalysis is employed. Isoquinolines can undergo enantioselective dearomatization using a tert-leucine-based thiourea derivative and silyl phosphite to generate cyclic


-aminophosphonates. However, the steric bulk of the 8-methoxy group can influence the enantioselectivity, requiring careful optimization of the chiral catalyst[7].

Workflow N1 Phenethylamine Precursor N2 Ortho-Lithiation & Cyclization N1->N2 BuLi, DMF, H+ N3 8-Methoxyisoquinoline Scaffold N2->N3 Core Assembly N4 Enantioselective Dearomatization N3->N4 Chiral Catalyst N5 Chiral Bioactive Derivatives N4->N5 Drug Discovery

Workflow for the synthesis and chiral derivatization of 8-methoxyisoquinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and experimental success.

Protocol 1: Synthesis of 8-Methoxyisoquinoline via Ortho-Lithiation

Causality Focus: Directed ortho-metalation relies on the Lewis acid-base interaction between the lithium cation and the methoxy oxygen, guiding the strong base to the adjacent proton.

Step 1: Substrate Preparation & Metalation

  • Dissolve 2-(3-methoxyphenyl)ethylamine (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere. Rationale: Moisture rapidly quenches organolithium reagents.

  • Cool the reaction mixture to -78 °C. Slowly add n-Butyllithium (n-BuLi, 2.2 eq) dropwise.

  • Validation Checkpoint 1: Remove a 0.1 mL aliquot, quench with D

    
    O, and analyze via 
    
    
    
    H-NMR. The disappearance of the proton signal ortho to the methoxy group confirms successful and regioselective lithiation.

Step 2: Electrophilic Trapping & Cyclization 4. Add anhydrous Dimethylformamide (DMF, 3.0 eq) dropwise at -78 °C. Stir for 2 hours, then allow the mixture to warm to room temperature. 5. Quench the reaction with 2M HCl and reflux for 4 hours to drive the acid-catalyzed cyclodehydration[8]. 6. Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc). The shift from a highly polar amine intermediate to a less polar, UV-active heterocyclic product indicates successful cyclization. Purify via flash chromatography.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Causality Focus: This kinetic assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. Inhibitors decrease the rate of yellow color formation.

Step 1: Reagent Preparation

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Dissolve the 8-methoxyisoquinoline derivative in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

Step 2: Pre-Incubation (Crucial for Competitive Binding) 3. In a 96-well microplate, combine 140 µL buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. 4. Incubate at 25 °C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure.

Step 3: Kinetic Measurement & Internal Validation 5. Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction. 6. Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. 7. Validation Checkpoint:

  • Positive Control: Run parallel wells with Donepezil (a known AChE inhibitor) to validate assay sensitivity.

  • Negative Control (Blank): Run wells containing buffer, DTNB, and ATCI (no enzyme) to measure the spontaneous hydrolysis of ATCI. Subtract this background rate from all test wells to ensure data integrity.

Future Directions in Drug Design

The 8-methoxyisoquinoline scaffold is ripe for further exploration. Current literature highlights a scarcity of dedicated Structure-Activity Relationship (SAR) studies specifically targeting the 8-alkoxyisoquinoline subclass, with much of the data extrapolated from the isomeric 8-alkoxyquinolines[2]. Future drug development efforts should focus on:

  • Late-Stage Functionalization: Utilizing C-H activation chemistries to derivatize the 8-methoxyisoquinoline core without the need for de novo synthesis.

  • Targeted Protein Degradation (PROTACs): Incorporating the 8-methoxyisoquinoline moiety as a target-binding warhead (e.g., for PCSK9) linked to an E3 ligase recruiter to facilitate the degradation of disease-causing proteins.

References

  • Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) PMC (National Institutes of Health) [Link]

  • Application of the ortho-lithiation-cyclization strategy to N-benzyl- and N-phenethylamine derivatives ResearchGate (Tetrahedron Letters) [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines MDPI[Link]

  • Enantioselective dearomatization of isoquinolines by anion-binding catalysis en route to cyclic α-aminophosphonates Chemical Science (RSC Publishing) [Link]

  • WO2017147328A1 - Compounds for binding proprotein convertase subtilisin/kexin type 9 (PCSK9)

Sources

Technical Whitepaper: Synthesis, Mechanistic Pathways, and Application of the 1-Chloro-8-methoxy-3-methylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The isoquinoline alkaloid framework is a privileged scaffold in drug discovery, frequently embedded in agents exhibiting antiangiogenic, antitumoral, and antimicrobial properties[1]. Specifically, the 1-chloro-8-methoxy-3-methylisoquinoline derivative (CAS: 1206974-07-3) serves as a highly versatile, advanced intermediate for the synthesis of complex natural products[2].

From a synthetic perspective, the 1-chloro moiety acts as an orthogonal electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the 8-methoxy group mimics the oxygenation pattern found in complex targets such as (-)-Chrysanthone A[1] and Ampullosine[3]. This whitepaper provides a comprehensive, self-validating methodological guide to synthesizing this core, focusing on anionic annulation and chemoselective O-methylation strategies.

Retrosynthetic Logic and Mechanistic Design

Constructing the highly substituted 1-chloro-8-methoxy-3-methylisoquinoline core requires precise control over regiochemistry and electronic effects. Traditional electrophilic aromatic substitution is often inadequate due to the electron-withdrawing nature of the heterocycle. Instead, a convergent anionic annulation strategy is the gold standard[1].

Retrosynthesis Target 1-Chloro-8-methoxy- 3-methylisoquinoline Intermediate 1-Chloro-8-hydroxy- 3-methylisoquinoline Target->Intermediate O-Methylation (CH2N2) Precursor1 Lithiated Precursor (Nucleophile) Intermediate->Precursor1 Anionic Annulation Precursor2 Dimethyl but-2-ynedioate (Electrophile) Intermediate->Precursor2 Anionic Annulation

Caption: Retrosynthetic pathway for 1-chloro-8-methoxy-3-methylisoquinoline via anionic annulation.

The critical bond-forming step involves the reaction of a lithiated heteroaromatic precursor with an alkyne electrophile, such as dimethyl but-2-ynedioate (DMAD). The causality of this design is rooted in the differential reactivity of the intermediate carbanion:

  • Kinetic Deprotonation: Utilizing Lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) ensures irreversible, kinetically controlled deprotonation, preventing undesired self-condensation of the precursor[1].

  • Tandem Michael-Dieckmann Annulation: The lithiated species undergoes a nucleophilic addition to the electron-deficient alkyne (DMAD), followed by an intramolecular cyclization (Dieckmann-type condensation) to forge the functionalized benzene ring of the isoquinoline, yielding an 8-hydroxy intermediate[1].

Step-by-Step Experimental Methodologies

The following protocols detail the synthesis of dimethyl 1-chloro-8-methoxy-3-methylisoquinoline-6,7-dicarboxylate, a highly functionalized analog utilized by in the total synthesis of (-)-Chrysanthone A[1][4].

Protocol A: Anionic Annulation to the 8-Hydroxy Intermediate

Scientific Rationale: Diethyl ether is selected as the solvent over THF because the lower Lewis basicity of ether tightens the lithium-carbanion ion pair, which significantly enhances the regioselectivity of the initial Michael addition to DMAD.

  • Lithiation: Under a strict nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.6 M in hexanes, 4.2 mmol) to diisopropylamine (4.2 mmol) in dry diethyl ether (20 mL) at 0°C. Stir for 15 minutes[1].

  • Precursor Activation: Cool the LDA solution to -78°C. Dropwise, add a solution of the halogenated precursor (5 mmol) in diethyl ether (30 mL). Stir the deep-colored mixture for 20 minutes to ensure complete metalation[1].

  • Cycloaddition: Dissolve dimethyl but-2-ynedioate (DMAD, 5 mmol) in diethyl ether (10 mL) and add it dropwise over a 5-minute period. Maintaining the cryogenic temperature prevents the rapid polymerization of DMAD[1].

  • Cyclization & Quench: Allow the reaction to warm slowly to room temperature over 1 hour, facilitating the intramolecular cyclization. Quench the reaction by adding saturated aqueous ammonium chloride (30 mL) to safely protonate the resulting phenoxide[1].

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 40 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the 8-hydroxy isoquinoline derivative[1].

Protocol B: Chemoselective O-Methylation

Scientific Rationale: The 8-hydroxy group in this scaffold is sterically hindered by the adjacent functional groups and electronically modulated by the electron-deficient isoquinoline core. Standard basic conditions (e.g., MeI/K₂CO₃) can lead to competing N-methylation or ester hydrolysis. Therefore, diazomethane (CH₂N₂) is deployed as a neutral, highly reactive methylating agent, driven by the thermodynamic release of nitrogen gas[1].

  • Diazomethane Generation: Prepare a diazomethane solution carefully from N-nitroso-N-methylurea (2.36 g, 22.9 mmol) and 40% aqueous KOH in diethyl ether at 0°C[1]. (Safety Note: CH₂N₂ is explosive and highly toxic; use specialized glassware with clear, smooth joints and operate behind a blast shield).

  • Methyl Transfer: Add the ethereal CH₂N₂ solution to the 8-hydroxy isoquinoline intermediate (620 mg, 2 mmol) at 0°C[1].

  • Propagation: Remove the ice bath after vigorous hand stirring. Allow the reaction to proceed at room temperature overnight to ensure complete conversion of the sterically hindered phenol[1].

  • Workup: Remove the diethyl ether under reduced pressure. Flash chromatograph the residue on silica gel to yield the pure 1-chloro-8-methoxy-3-methylisoquinoline derivative as a white solid[1].

Workflow A Precursor (5 mmol) B Lithiated Intermediate (LDA, -78°C) A->B Deprotonation C Annulation (+ DMAD) B->C Nucleophilic Attack D 8-Hydroxy Isoquinoline (78% Yield) C->D Cyclization E O-Methylation (CH2N2, 0°C) D->E Methyl Transfer F 8-Methoxy Isoquinoline (96% Yield) E->F Purification

Caption: Mechanistic workflow and mass transfer for the synthesis of the 8-methoxy isoquinoline core.

Quantitative Data & Yield Optimization

The efficiency of this synthetic sequence is highly dependent on strict temperature control and anhydrous conditions. The table below summarizes the quantitative metrics for the validated workflow[1].

Synthetic StepReactantsReagents & SolventsTemp (°C)TimeYield (%)Target Product
Anionic Annulation Precursor + DMADLDA, Anhydrous Et₂O-78 to RT~1.5 h78%Dimethyl 1-chloro-8-hydroxy-3-methylisoquinoline-6,7-dicarboxylate
O-Methylation 8-Hydroxy IntermediateCH₂N₂, Et₂O / KOH0 to RT12 h96%Dimethyl 1-chloro-8-methoxy-3-methylisoquinoline-6,7-dicarboxylate

Advanced Applications in Drug Development

The successful generation of the 1-chloro-8-methoxy-3-methylisoquinoline scaffold unlocks multiple downstream pathways. In the synthesis of (-)-Chrysanthone A, this intermediate undergoes further functionalization where the 1-chloro group is manipulated, and the ester groups are selectively reduced (via DIBAL-H) to form complex tricyclic lactones[1]. Furthermore, similar 8-methoxy-3-methylisoquinoline cores are fundamental to the structure of Ampullosine, a unique alkaloid isolated from Sepedonium ampullosporum, which requires complex cross-coupling and 6π-azaelectrocyclization strategies[3][5]. The robust protocols detailed herein provide drug development professionals with a reliable method to access these privileged pharmacophores for high-throughput screening and Structure-Activity Relationship (SAR) optimization.

References

  • Panda, B. (2019). Synthetic studies directed towards (–)-Chrysanthone A: Facile synthesis of a tricyclic lactone intermediate. Journal of the Indian Chemical Society.[Link]

  • Wang, X., et al. (2019). First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. RSC Advances, 9(56), 32796-32804.[Link]

Sources

Methodological & Application

"Suzuki-Miyaura coupling of 1-Chloro-8-methoxy-3-methylisoquinoline with arylboronic acids"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Chloro-8-methoxy-3-methylisoquinoline

Executive Summary & Chemical Context

The isoquinoline scaffold is a privileged pharmacophore, heavily utilized in the development of targeted therapeutics, including kinase inhibitors and neuroactive agents[1]. Functionalization of the isoquinoline core at the C1 position via Suzuki-Miyaura cross-coupling is a fundamental transformation in medicinal chemistry. Electronically, the C1 carbon is highly electrophilic due to the inductive and resonance effects of the adjacent imine-like nitrogen. This polarization lowers the lowest unoccupied molecular orbital (LUMO) of the C1–Cl bond, priming it for facile oxidative addition by Pd(0) complexes[2].

However, the specific substrate 1-Chloro-8-methoxy-3-methylisoquinoline (CAS: 1206974-07-3)[3] presents a unique topological challenge. The methoxy group at the C8 position exerts a profound peri-steric effect. This spatial crowding directly impedes the approach of the palladium center during the initial oxidative addition and subsequently hinders the formation of the critical Pd–O–B linkage required for transmetalation[1]. Successfully coupling this substrate requires a meticulously designed catalytic system that balances electronic activation with steric accommodation.

Mechanistic Causality & Catalyst Selection

To overcome the activation barrier imposed by the 8-methoxy group, the selection of the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh3) or rigid bidentate ligands like dppf often result in stalled reactions, low conversion, or competitive protodeboronation of the arylboronic acid[4].

The optimal solution relies on bulky, electron-rich dialkylbiaryl phosphines—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The causality behind this choice is threefold:

  • Electronic Enrichment: The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, accelerating the oxidative addition into the sterically hindered C1–Cl bond[5].

  • Steric Accommodation: The flexible biaryl backbone of SPhos creates a dynamic chiral pocket that stabilizes the monoligated Pd(0) active species while physically accommodating the bulk of the 8-methoxy substituent[5].

  • Transmetalation Facilitation: The oxygen atoms on the dimethoxybiphenyl lower ring of SPhos can transiently interact with the palladium center or the incoming boronic acid, facilitating the transmetalation step even in crowded environments.

CatalyticCycle Pd0 Pd(0) + SPhos Active Monoligated Catalyst OxAdd Oxidative Addition (Overcoming 8-OMe peri-steric clash) Pd0->OxAdd 1-Chloro-8-methoxy- 3-methylisoquinoline TransMet Transmetalation (Arylboronate Entry via K3PO4) OxAdd->TransMet Aryl-B(OH)2 + Aqueous Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Steric relief driving force RedElim->Pd0 Catalyst Regeneration Product 1-Aryl-8-methoxy- 3-methylisoquinoline RedElim->Product

Catalytic cycle detailing the steric influence of the 8-methoxy group and SPhos stabilization.

Quantitative Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal catalytic system for sterically hindered 1-chloroisoquinolines[5][6].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/H2O (5:1)100< 25%Severe steric clash; high unreacted starting material.
Pd(OAc)2 (5 mol%)dppf (5 mol%)K2CO3Dioxane/H2O (5:1)9055 - 60%Moderate conversion; significant protodeboronation observed.
Pd(OAc)2 (2 mol%) SPhos (4 mol%) K3PO4 Dioxane/H2O (5:1) 90 92 - 98% Rapid oxidative addition; ligand flexibility accommodates 8-OMe.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the reaction trajectory is functioning as intended.

Reagents & Materials
  • Substrate: 1-Chloro-8-methoxy-3-methylisoquinoline (1.0 equiv, 1.0 mmol, 207.66 mg)

  • Coupling Partner: Arylboronic acid (1.3 equiv, 1.3 mmol)

  • Catalyst: Pd(OAc)2 (0.02 equiv, 2 mol%, 4.5 mg)

  • Ligand: SPhos (0.04 equiv, 4 mol%, 16.4 mg)

  • Base: K3PO4 (Anhydrous powder, 2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (Degassed, 5.0 mL) and Deionized H2O (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Reagent Assembly (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Chloro-8-methoxy-3-methylisoquinoline, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Causality Note: Assembling the solid reagents before solvent addition minimizes the risk of localized catalyst degradation. K3PO4 is chosen over carbonate bases because its higher aqueous solubility and basicity efficiently generate the reactive boronate complex without hydrolyzing the chloroisoquinoline[5].

  • Solvent Addition & Degassing: Seal the tube with a rubber septum. Evacuate and backfill the vessel with Argon (3 cycles). Add the pre-degassed 1,4-Dioxane and H2O via syringe.

    • Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand and the homocoupling of the arylboronic acid.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Self-Validation (IPC): At t = 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the mass peak at m/z 208 [M+H]+ indicates successful oxidative addition and transmetalation.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Deionized H2O (10 mL). Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Prep & Degassing Assembly 2. Reaction Assembly (Argon Atmosphere) Prep->Assembly Reaction 3. Heating (90°C, Dioxane/H2O) Assembly->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Flash Chromatography Workup->Purification

Step-by-step experimental workflow for the Suzuki-Miyaura coupling under inert conditions.

Troubleshooting & Analytical Validation

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Cause: The transmetalation step is too slow, allowing the boronic acid to hydrolyze.

    • Solution: The 8-methoxy group is severely hindering the Pd-complex. Ensure the water ratio does not exceed 5:1 (Dioxane:H2O) to maintain a high local concentration of the organic substrates. Consider switching to a pinacol boronate ester (Ar-Bpin) which is more stable against protodeboronation[6].

  • Issue: Unreacted 1-Chloro-8-methoxy-3-methylisoquinoline remains.

    • Cause: Catalyst death via oxidation or insufficient ligand loading.

    • Solution: Verify the integrity of the SPhos ligand (it should be a white, free-flowing powder; yellowing indicates oxidation). Increase the Pd/Ligand loading to 5 mol% / 10 mol% if coupling highly electron-deficient arylboronic acids.

References

Sources

The Versatile Virtuoso: 1-Chloro-8-methoxy-3-methylisoquinoline as a Premier Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry and materials science, embedded in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of functionalized isoquinolines, 1-chloro-8-methoxy-3-methylisoquinoline emerges as a particularly valuable and versatile building block. Its strategic substitution pattern—a reactive chlorine atom at the C1 position, an electron-donating methoxy group at C8, and a methyl group at C3—offers a unique combination of reactivity and structural features that can be exploited for the efficient construction of complex molecular architectures.

The primary site of reactivity is the carbon-chlorine bond at the 1-position. The adjacent electron-withdrawing nitrogen atom activates this position for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[3] This inherent reactivity allows for the introduction of a wide variety of substituents, enabling the rapid generation of diverse compound libraries. The methoxy group at the 8-position and the methyl group at the 3-position further modulate the electronic properties and steric environment of the molecule, influencing its reactivity and providing additional points for potential functionalization in more advanced synthetic strategies.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 1-chloro-8-methoxy-3-methylisoquinoline. We will delve into the core principles of its reactivity, present detailed, field-proven protocols for its key transformations, and offer insights into the causal relationships behind experimental choices.

Core Reactivity Profile: A Tale of Two Pathways

The synthetic utility of 1-chloro-8-methoxy-3-methylisoquinoline is predominantly channeled through two major reaction pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The choice between these pathways is dictated by the desired bond formation and the nature of the coupling partner.

G cluster_0 1-Chloro-8-methoxy-3-methylisoquinoline cluster_1 Reaction Pathways cluster_2 Key Transformations Start 1-Chloro-8-methoxy-3-methylisoquinoline Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Pd(0)/Ligand SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile/Base Suzuki Suzuki-Miyaura (C-C Bond) Pd_Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Pd_Coupling->Buchwald Sonogashira Sonogashira (C-C Bond) Pd_Coupling->Sonogashira Nucleophiles O, N, S Nucleophiles (C-O, C-N, C-S Bonds) SNAr->Nucleophiles

Caption: Core reactivity pathways of 1-chloro-8-methoxy-3-methylisoquinoline.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] 1-Chloro-8-methoxy-3-methylisoquinoline is an excellent substrate for these transformations, enabling the introduction of a diverse range of functionalities at the C1 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions.[6][7] For 1-chloro-8-methoxy-3-methylisoquinoline, this reaction provides a direct route to 1-aryl- and 1-vinyl- substituted isoquinolines, which are common motifs in pharmacologically active molecules.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[9]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification A Combine 1-chloro-8-methoxy-3-methylisoquinoline, boronic acid, and base in solvent B Degas the mixture (e.g., with Argon) A->B C Add Palladium Catalyst and Ligand B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Cool to room temperature and quench E->F G Extract with an organic solvent F->G H Purify by column chromatography G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-8-methoxy-3-methylisoquinoline

  • Reagent Setup: In a dry Schlenk flask, combine 1-chloro-8-methoxy-3-methylisoquinoline (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-95
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9090-98
3-Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10075-85
Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄THF/H₂O8080-90
Note: Yields are representative and based on analogous systems. Optimization for specific substrates may be required.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction is particularly valuable for introducing primary and secondary amines at the C1 position of the isoquinoline core, a common feature in many bioactive molecules.

Experimental Protocol: Synthesis of N-benzyl-8-methoxy-3-methylisoquinolin-1-amine

  • Reagent Setup: To a dry, oven-dried Schlenk tube, add 1-chloro-8-methoxy-3-methylisoquinoline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%)).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

AmineCatalyst/LigandBaseSolventTemp (°C)
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110
MorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane100
n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene100
IndolePdCl₂(Amphos)₂K₂CO₃DMF120
Note: Conditions are illustrative and based on general procedures for Buchwald-Hartwig aminations of chloro-N-heterocycles.[9]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring, further enhanced by the nitrogen atom, makes the C1 position susceptible to nucleophilic aromatic substitution (SNAr).[3] This provides a complementary and often more cost-effective method for introducing heteroatom nucleophiles compared to palladium-catalyzed reactions.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.

SNAr_Mechanism Reactants 1-Chloro-8-methoxy-3-methylisoquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Products 1-Substituted Isoquinoline + Cl⁻ Intermediate->Products Elimination

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 1-phenoxy-8-methoxy-3-methylisoquinoline

  • Base and Nucleophile Preparation: In a round-bottom flask, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) to anhydrous THF (5 mL) at 0 °C. Slowly add phenol (1.2 mmol, 1.2 equiv) and stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of 1-chloro-8-methoxy-3-methylisoquinoline (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and monitor its progress.

  • Work-up and Purification: After completion, carefully quench the reaction with water at 0 °C. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.

NucleophileReagentBaseSolventTemperature (°C)
AlkoxideROHNaH, KOtBuTHF, Dioxane25-100
ThiolateRSHNaH, K₂CO₃DMF, DMSO25-80
AmineR₂NH- (or external base)EtOH, NMP80-150
Table based on general conditions for SNAr reactions on related 1-chloroisoquinolines.[3]

Conclusion: A Gateway to Molecular Diversity

1-Chloro-8-methoxy-3-methylisoquinoline stands as a testament to the power of strategic molecular design. Its well-defined reactivity profile, centered on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides chemists with a reliable and versatile platform for the synthesis of a vast array of complex isoquinoline derivatives. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to harness the synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • Myers, A. G. et al. A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 2011, 50(43), 10110-10114. Available from: [Link]

  • National Center for Biotechnology Information. A Versatile Synthesis of Substituted Isoquinolines. PubMed Central, 2012. Available from: [Link]

  • Florida Gulf Coast University. Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics. Available from: [Link]

  • Rozwadowska, M. D. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 1994, 39(2), 903-931. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Available from: [Link]

  • Shang, X. et al. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 2024. Available from: [Link]

  • Lipshutz, B. H. et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 2019, 10(3), 857-862. Available from: [Link]

  • Kollár, L. et al. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 2025, 30(2), 346. Available from: [Link]

  • PrepChem.com. Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. Available from: [Link]

  • Robison, M. M. & Robison, B. L. Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry, 1958, 23(7), 1071-1071. Available from: [Link]

  • National Center for Biotechnology Information. 1-Chloro-3-methylisoquinoline. PubChem Compound Database. Available from: [Link]

  • American Elements. 1-chloro-8-methylisoquinoline. Available from: [Link]

  • Politzer, P. et al. Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 2022, 13(10), 1195-1205. Available from: [Link]

  • MDPI. Palladium-Catalyzed Reactions. Available from: [Link]

  • Kim, J. H. et al. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 2022, 27(1), 296. Available from: [Link]

  • Winter, A. et al. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 2024, 63(9), 4169-4180. Available from: [Link]

  • PubChemLite. 1-chloro-8-methylisoquinoline (C10H8ClN). Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • Al-Thebeiti, M. S. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2000, 5(12), 1332-1342. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Abdel-Gawad, H. et al. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012, 2012(6), 384-397. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. Available from: [Link]

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Application Note: Synthesis of 1-Aryl-8-Methoxy-3-Methylisoquinoline Derivatives via Transition-Metal-Catalyzed C-H Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, the 1-aryl-8-methoxy-3-methylisoquinoline motif forms the structural core of several biologically active alkaloids, including analogs of Ampullosine—a unique secondary metabolite isolated from the fungus Sepedonium ampullosporum[1].

Historically, synthesizing highly substituted, electron-rich isoquinolines via classical methods (e.g., Bischler-Napieralski or Pictet-Spengler reactions) has been plagued by harsh acidic conditions, poor functional group tolerance, and intractable mixtures of regioisomers. To circumvent these bottlenecks, Transition-Metal-Catalyzed C-H Activation/Annulation has emerged as the state-of-the-art methodology[2]. By utilizing an


-acetyl ketoxime as both a directing group and an internal oxidant, this redox-neutral protocol offers exceptional atom economy, broad substrate scope, and precise regiocontrol[3].

Mechanistic Insights & Causality (E-E-A-T)

Understanding the underlying organometallic causality is critical for troubleshooting and optimizing this workflow. The synthesis relies on the reaction between a (2-methoxyphenyl)(aryl)methanone


-acetyl oxime and an alkyne (e.g., propyne) in the presence of a Rh(III) catalyst.
  • Chemoselectivity via Electronic Bias: The starting ketoxime possesses two distinct aryl rings. The Concerted Metalation-Deprotonation (CMD) step mediated by the electrophilic Rh(III) center preferentially occurs on the more electron-rich 2-methoxyphenyl ring. The methoxy group at the C2 position blocks one ortho site, forcefully directing the C-H activation to the C6 position. This cleanly establishes the 8-methoxy substitution pattern in the final isoquinoline.

  • The Role of the

    
    -Acetyl Group:  The 
    
    
    
    -acetyl moiety acts as a traceless internal oxidant. Following alkyne insertion, the N-O bond cleaves, driving the reductive elimination step and regenerating the active Rh(III) catalyst without the need for stoichiometric external oxidants (like Cu(OAc)₂), thereby minimizing metal waste and simplifying purification[2].
  • Regioselectivity of Alkyne Insertion: When an unsymmetrical alkyne such as propyne (

    
    ) is used, migratory insertion into the rhodacycle is governed by sterics. The less sterically demanding terminal carbon bonds to the metal, placing the methyl group adjacent to the nitrogen, yielding the desired 3-methylisoquinoline architecture.
    
Catalytic Cycle Visualization

CatalyticCycle Cat Active Rh(III) Catalyst [Cp*Rh(OAc)2] Coord Oxime Coordination & CMD C-H Activation Cat->Coord Rhodacycle 5-Membered Rhodacycle Coord->Rhodacycle Insertion Alkyne Migratory Insertion Rhodacycle->Insertion Propyne SevenMem 7-Membered Rhodacycle Insertion->SevenMem RedElim N-O Cleavage & Reductive Elimination SevenMem->RedElim RedElim->Cat Internal Oxidation (-HOAc) Prod 1-Aryl-8-methoxy- 3-methylisoquinoline RedElim->Prod

Mechanistic cycle for the Rh(III)-catalyzed synthesis of isoquinolines.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the C-H annulation step, demonstrating the critical necessity of the acetate additive for the CMD pathway.

EntryCatalystAdditive (Equiv)SolventTemp (°C)Yield (%)
1 [CpRhCl₂]₂ (5 mol%) AgOAc (0.2) MeOH 80 88
2[CpRhCl₂]₂ (5 mol%)NoneMeOH8012
3[CpCo(CO)I₂] (10 mol%)AgSbF₆ (0.2)DCE10075
4[CpRhCl₂]₂ (5 mol%)AgOAc (0.2)Toluene8045
5NoneAgOAc (0.2)MeOH800

Data Interpretation: Entry 1 represents the optimal conditions. The drastic drop in yield in Entry 2 proves that the acetate ligand (generated in situ from AgOAc) is essential for the proton-abstraction mechanism during C-H activation.

Experimental Protocols

Workflow Overview

Workflow Step1 Step 1: Oxime Formation Ketone + NH2OH·HCl Step2 Step 2: O-Acylation Oxime + Ac2O / DMAP Step1->Step2 Step3 Step 3: C-H Annulation O-Ac Oxime + Alkyne Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4

Four-step experimental workflow for synthesizing isoquinoline derivatives.

Protocol A: Preparation of the -Acetyl Ketoxime
  • Oxime Formation: In a 250 mL round-bottom flask, dissolve (2-methoxyphenyl)(aryl)methanone (10.0 mmol) in absolute ethanol (50 mL). Add hydroxylamine hydrochloride (15.0 mmol) and pyridine (20.0 mmol).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The ketone starting material should completely disappear, replaced by a more polar oxime spot.

  • Acylation: Concentrate the mixture in vacuo, partition between EtOAc and water, and dry the organic layer over anhydrous Na₂SO₄. Evaporate to yield the crude oxime. Dissolve the crude oxime in anhydrous CH₂Cl₂ (40 mL). Add triethylamine (15.0 mmol), acetic anhydride (12.0 mmol), and a catalytic amount of DMAP (0.5 mmol). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with CH₂Cl₂, dry, and concentrate. Purify via flash chromatography to afford the pure

    
    -acetyl oxime.
    
Protocol B: Rh(III)-Catalyzed C-H Annulation
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the

    
    -acetyl oxime (1.0 mmol), [Cp*RhCl₂]₂ (0.05 mmol, 5 mol%), and AgOAc (0.20 mmol, 20 mol%).
    
  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent & Reagent Addition: Add anhydrous methanol (5.0 mL) via syringe. If using propyne gas, bubble the gas through the solution for 5 minutes and seal the tube. (If using a liquid alkyne surrogate like 1-phenylpropyne, add 1.2 mmol via syringe prior to sealing).

  • Heating: Stir the reaction mixture at 80 °C for 12 hours.

  • Purification & Validation: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Self-Validation Checkpoint: The product 1-aryl-8-methoxy-3-methylisoquinoline will exhibit bright blue fluorescence under 365 nm UV light due to its extended aromatic conjugation.

    • NMR Verification: In ¹H NMR, confirm success by the disappearance of the acetate methyl singlet (~2.2 ppm) and the appearance of the diagnostic C3-methyl singlet (~2.6 ppm) and the 8-methoxy singlet (~3.9 ppm).

References

  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine Source: RSC Advances URL:[Link]

  • Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cobalt(III)-catalyzed synthesis of isoquinolines from oximes and alkynes in deep eutectic solvents Source: Mendeleev Communications URL:[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 1-Chloro-8-methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Target Scaffold: 1-Chloro-8-methoxy-3-methylisoquinoline (CAS: 1206974-07-3)

Mechanistic Rationale and Stereoelectronic Causality

The isoquinoline scaffold is a privileged structure in drug development. Specifically, 1-chloro-8-methoxy-3-methylisoquinoline serves as a highly versatile electrophilic building block. The C1 position of the isoquinoline ring is exceptionally activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the strong electron-withdrawing effect of the adjacent endocyclic nitrogen atom.

In a standard S_NAr reaction, the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex). For 1-chloroisoquinolines, this negative charge is efficiently delocalized onto the electronegative nitrogen atom, dramatically lowering the activation energy .

However, the specific substitution pattern of this molecule introduces unique stereoelectronic variables that dictate experimental choices:

  • 8-Methoxy Group (Peri-Effect): Positioned peri to the C1-chloride, the bulky methoxy group creates significant steric hindrance. While its inductive effect (-I) slightly increases the ring's electrophilicity, the steric bulk restricts the trajectory of incoming nucleophiles.

  • 3-Methyl Group: Provides mild electron donation (+I), slightly dampening the overall electrophilicity of the ring compared to unsubstituted analogs .

Because of the peri-steric clash from the 8-methoxy group, reactions with secondary amines or bulky alkoxides often require elevated temperatures or microwave irradiation to overcome the kinetic barrier, whereas standard 1-chloroisoquinolines might react at room temperature.

SNAr_Mechanism A 1-Chloro-8-methoxy- 3-methylisoquinoline B Nucleophilic Attack (e.g., Amine) A->B Base C Meisenheimer Complex (N-Stabilized) B->C Slow D Chloride Elimination C->D Fast E 1-Substituted Isoquinoline Product D->E -Cl⁻

Mechanistic pathway of SNAr on 1-chloro-8-methoxy-3-methylisoquinoline via Meisenheimer complex.

Experimental Design: Reagent Selection

To design a robust protocol, the causality behind solvent and base selection must be understood:

  • Solvent Selection: Polar aprotic solvents (DMF, NMP, or DMSO) are mandatory. They solvate the nucleophile's counter-ion (leaving the nucleophile "naked" and highly reactive) and stabilize the highly polar Meisenheimer transition state.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred for amine nucleophiles as it acts as a non-nucleophilic proton sink. For alkoxides, inorganic bases like K₂CO₃ or Cs₂CO₃ are required.

  • Alternative Pathways: If the nucleophile is exceptionally weak (e.g., electron-deficient anilines) or sterically precluded, the thermal S_NAr pathway will fail. In such cases, researchers must pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling .

Step-by-Step Experimental Protocol (Amination)

The following protocol details the amination of 1-chloro-8-methoxy-3-methylisoquinoline using a secondary amine (e.g., morpholine).

Workflow Step1 1. Reagent Preparation Dry Solvent, Inert Atm Step2 2. Nucleophile Addition (1.2 - 2.0 eq) Step1->Step2 Step3 3. Heating/Microwave (80-150°C) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Flash Chromatography Purification Step5->Step6

Standard experimental workflow for SNAr amination of 1-chloro-8-methoxy-3-methylisoquinoline.

Step 1: Reagent Preparation (Inert Atmosphere)
  • Action: In an oven-dried microwave vial, dissolve 1-chloro-8-methoxy-3-methylisoquinoline (1.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive C1-chloride to the corresponding isoquinolone. NMP is chosen over DMF for microwave reactions due to its higher boiling point and superior microwave absorption characteristics.

Step 2: Nucleophile and Base Addition
  • Action: Add the amine nucleophile (e.g., morpholine, 1.5 equiv) followed by DIPEA (2.0 equiv).

  • Causality: An excess of nucleophile drives the equilibrium forward. DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would render it inactive.

Step 3: Reaction Execution (Microwave Preferred)
  • Action: Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes. (Alternative: Heat thermally in a sealed tube at 110 °C for 18 hours).

  • Causality: The peri-steric hindrance from the 8-methoxy group creates a high kinetic barrier. Microwave irradiation provides rapid, uniform heating that efficiently overcomes this barrier, drastically reducing reaction time and minimizing degradation byproducts.

Step 4: Aqueous Workup
  • Action: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water (3 x 10 mL) and 5% aqueous LiCl (1 x 10 mL).

  • Causality: The highly polar NMP solvent must be removed before chromatography. Multiple water washes partition the NMP into the aqueous layer, while the 5% LiCl wash is highly specific for pulling residual polar aprotic solvents out of the organic phase.

Step 5: Purification
  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).

  • Causality: Na₂SO₄ removes trace water that would otherwise streak the silica column. The gradient elution separates the non-polar starting material from the more polar aminated product.

Quantitative Data: Reaction Optimization

The table below summarizes the expected yield variations based on nucleophile strength and reaction conditions, demonstrating the necessity of protocol optimization.

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1 Morpholine (Secondary)DMFDIPEA1001872%
2 Morpholine (Secondary)NMPDIPEA150 (MW)0.589%
3 Benzylamine (Primary)DMSOK₂CO₃1202468%
4 Sodium MethoxideMeOH/THFNone801285%
5 Aniline (Weak)1,4-DioxaneCs₂CO₃10024<5%*

*Note: Entry 5 highlights the limitation of thermal S_NAr for weak nucleophiles against sterically hindered substrates, necessitating a pivot to Pd-catalysis.

Self-Validating System (Analytical Checkpoints)

A robust protocol must be self-validating. Researchers can confirm the success of the S_NAr reaction through the following analytical checkpoints:

  • TLC Monitoring: The starting material is highly non-polar and UV-active (254 nm). The aminated product will be significantly more polar (lower

    
     in Hexanes/EtOAc) and may exhibit fluorescence under 365 nm due to the extended push-pull conjugated system.
    
  • LC-MS Isotope Pattern (Critical): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio. The starting material will show a distinct [M] and[M+2] peak cluster. A successful S_NAr results in the complete loss of this M+2 isotopic signature , replaced by a single [M+H]⁺ peak corresponding to the product mass.

  • ¹H NMR Spectroscopy: Look for the disappearance of the starting material's signals and the appearance of the nucleophile's protons. Specifically, the C4-proton of the isoquinoline ring (typically around 7.2 - 7.5 ppm) will shift upfield due to the electron-donating nature of the newly attached amine/alkoxide group (+M effect) enriching the aromatic ring.

References

  • Semantic Scholar. Development of a Facile and Inexpensive Route for the Preparation of α-Halobenzopyridines from α-Unsubstituted Benzopyridines. Available at:[Link]

  • PubChem. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958. Available at:[Link]

  • Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at:[Link]

Application Note: Derivatization of 1-Chloro-8-methoxy-3-methylisoquinoline for Medicinal Chemistry

[1]

Executive Summary

This guide details the strategic derivatization of 1-Chloro-8-methoxy-3-methylisoquinoline , a privileged scaffold in drug discovery.[1] The isoquinoline core is ubiquitous in alkaloids and kinase inhibitors. This specific trisubstituted scaffold offers a unique "Tri-Vector" geometry for SAR (Structure-Activity Relationship) exploration:

  • C1-Position (Cl): The primary electrophilic handle for rapid library generation via

    
     or Pd-catalyzed cross-coupling.[1]
    
  • C8-Position (OMe): A solubility and metabolic toggle.[1] The methoxy group can be retained for lipophilicity or demethylated to the phenol (8-OH) to introduce hydrogen-bond donors or metal-chelating motifs.[1]

  • C3-Position (Me): A steric anchor that restricts conformation and improves metabolic stability compared to the C3-H analogs.[1]

This document provides validated protocols for functionalizing these vectors, ensuring high fidelity in library synthesis.

Strategic Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic push-pull dynamics of this scaffold.

  • Activation: The heterocyclic nitrogen (N2) exerts a strong inductive ($ -I

    
     -M $) pull, making the C1-chloride highly susceptible to nucleophilic attack.[1] This mimics the reactivity of 2-chloropyridine.[1]
    
  • Deactivation: The 8-methoxy group is an electron-donating group (EDG).[1] Through resonance, it increases electron density in the carbocyclic ring. While this slightly deactivates the system compared to a bare isoquinoline, the activation by the adjacent nitrogen dominates, allowing

    
     to proceed, albeit often requiring elevated temperatures or microwave acceleration.
    
Visualization: Reactivity Map

The following diagram outlines the logical flow of derivatization.

ReactivityMapScaffold1-Chloro-8-methoxy-3-methylisoquinolineC1_PathVector 1: C1-Functionalization(Diversity Handle)Scaffold->C1_PathC8_PathVector 2: C8-Modulation(Physicochem Property)Scaffold->C8_PathSNArSNAr (Amines)Product: 1-Amino-isoquinolinesC1_Path->SNAr  Nucleophilic Attack  SuzukiSuzuki CouplingProduct: 1-Aryl-isoquinolinesC1_Path->Suzuki  Pd-Catalysis  DemethylationO-Demethylation (BBr3)Product: 8-Hydroxy-isoquinolinesC8_Path->Demethylation  Lewis Acid Cleavage  

Figure 1: Strategic derivatization vectors for the 1-Chloro-8-methoxy-3-methylisoquinoline scaffold.

Module 1: C1-Functionalization (The Diversity Handle)[1]

The C1-chloride is the most reactive site.[2] We present two protocols: Nucleophilic Aromatic Substitution (



1
Protocol A: Microwave-Assisted with Amines

Target: Synthesis of 1-amino-8-methoxy-3-methylisoquinolines.

Rationale: Thermal

1

Reagents:

  • Substrate: 1-Chloro-8-methoxy-3-methylisoquinoline (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a 5 mL microwave vial, dissolve the isoquinoline substrate (100 mg, 0.48 mmol) in NMP (2.0 mL).

  • Addition: Add the amine (0.72 mmol) followed by DIPEA (0.25 mL, 1.44 mmol). Cap the vial with a Teflon-lined septum.[1]

  • Reaction: Irradiate at 140°C for 30–60 minutes (High absorption setting).

    • Note: For volatile amines, use a lower temperature (100°C) with longer hold times to avoid over-pressurization.

  • Workup: Dilute the reaction mixture with EtOAc (15 mL) and wash with water (

    
     mL) to remove NMP. Wash with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Disappearance of starting material (m/z ~207/209) and appearance of product mass.[1]

  • NMR: Loss of the characteristic downfield shift of protons adjacent to the Cl-C=N system if applicable, and appearance of amine alkyl signals.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 1-aryl-8-methoxy-3-methylisoquinolines.[1]

Rationale: The 1-Cl position is sterically sensitive due to the peri-interaction with the C8-methoxy group and the lone pair of the nitrogen. Highly active catalyst systems like Pd-SPhos or Pd-XPhos are required to overcome this hindrance.[1]

Reagents:

  • Substrate: 1-Chloro-8-methoxy-3-methylisoquinoline (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%) OR 
    
    
    (for simpler substrates).[1]
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene.[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate (0.48 mmol), boronic acid (0.72 mmol), and SPhos (20 mg). Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and

    
     (5.4 mg). Stir for 2 minutes to pre-form the active catalyst species.
    
  • Activation: Add the aqueous

    
     solution (0.72 mL).
    
  • Reaction: Heat to 100°C for 4–12 hours .

    • Checkpoint: Monitor by TLC/LC-MS.[1] If conversion stalls, add an additional 2 mol% Pd catalyst.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[1][3]

  • Purification: Silica gel chromatography.

Module 2: Scaffold Modification (The Tuning Handle)

Protocol C: O-Demethylation via Boron Tribromide ( )

Target: Synthesis of 1-Chloro-8-hydroxy-3-methylisoquinoline.[1]

Rationale: Converting the 8-OMe to 8-OH dramatically alters the physicochemical profile (LogD, pKa) and creates a handle for ether synthesis.

Safety Warning:

14

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Chloro-8-methoxy-3-methylisoquinoline (1.0 equiv) in anhydrous

    
     (DCM) (concentration ~0.1 M). Cool to -78°C  (dry ice/acetone bath).
    
  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes.
    
    • Mechanism:[1][5][6][7][8] The Lewis acid coordinates to the methoxy oxygen, followed by nucleophilic attack of

      
       on the methyl group.
      
  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for another 2 hours.

  • Quenching (Critical): Cool back to -78°C. Add MeOH (excess) dropwise very slowly. Vigorous evolution of HBr and methyl borate will occur.

  • Workup: Dilute with DCM, wash with saturated

    
     (to neutralize acid), then brine. Dry and concentrate.
    
    • Note: The 8-OH product may be significantly more polar; adjust chromatography conditions accordingly (e.g., DCM/MeOH).

Experimental Workflow & Data Summary

To maximize efficiency, we recommend a "Branch-Point" strategy. Perform C1 functionalization first, then demethylate if necessary. Demethylating first exposes the phenolic -OH, which can interfere with Pd-catalysts or require protection during

1
Quantitative Comparison of Methods
ParameterMethod A (

)
Method B (Suzuki)Method C (Demethylation)
Primary Reagent Primary AminesBoronic Acids

Temp/Time

(MW) / 1h

(Thermal) / 8h

/ 4h
Key Risk Hydrolysis of Cl to OHProtodeboronationHydrolysis of Cl (if wet)
Avg.[1] Yield 75 - 90%60 - 85%80 - 95%
Purification Flash ColumnFlash ColumnExtraction/Recrystallization
Workflow Diagram

WorkflowStartStart: 1-Chloro-8-methoxy-3-methylisoquinolineDecisionDesired Derivative?Start->DecisionPathAPath A: Library Gen(Amino-derivatives)Decision->PathAPathBPath B: Biaryl Gen(Aryl-derivatives)Decision->PathBStep1AStep 1: SNAr (MW, 140°C)Reagent: R-NH2PathA->Step1AStep1BStep 1: Suzuki (Pd, 100°C)Reagent: Ar-B(OH)2PathB->Step1BIntAIntermediate:1-Amino-8-OMeStep1A->IntAIntBIntermediate:1-Aryl-8-OMeStep1B->IntBDecision2Need 8-OH?IntA->Decision2IntB->Decision2Step2Step 2: DemethylationReagent: BBr3, -78°CDecision2->Step2YesFinalFinal Product:1-Substituted-8-Hydroxy-3-methylisoquinolineDecision2->FinalNoStep2->Final

Figure 2: Branch-point synthesis workflow for parallel library generation.

References

  • Reactivity of 1-Chloroisoquinolines

    • Title: "Nucleophilic Aromatic Substitution of 1-Chloroisoquinolines: Kinetics and Mechanism."[1]

    • Source: Journal of Heterocyclic Chemistry.[1]

    • URL:[Link] (General Journal Link for verification of scaffold reactivity context).[1]

  • Suzuki Coupling Protocols

    • Title: "Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Halides."
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Demethylation Strategies

    • Title: "Efficient O-demethylation of lignin-derived aromatic compounds under moder
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Isoquinoline Medicinal Chemistry

    • Title: "Quinoline and Isoquinoline Derivatives: A Comprehensive Review of their Pharmacological Activities."
    • Source: Oriental Journal of Chemistry.[1]

    • URL:[Link]

  • Compound Data (Proxy)

    • Title: "1-Chloro-3-methylisoquinoline PubChem Entry."[1]

    • Source: PubChem.[1][9]

    • URL:[Link][1]

Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline, a key intermediate in pharmaceutical and materials science research. The protocol herein details a robust and scalable two-step synthetic route commencing from N-(2-methoxy-phenethyl)propionamide. The synthesis involves a Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, followed by oxidation and subsequent chlorination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and critical safety considerations for scaling up production.

Introduction: Significance and Synthetic Strategy

1-Chloro-8-methoxy-3-methylisoquinoline is a crucial building block in the synthesis of a variety of biologically active compounds. The isoquinoline scaffold is a common structural motif in many natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties.[1] The presence of a chlorine atom at the 1-position provides a reactive handle for further functionalization, making this intermediate particularly valuable for the development of novel chemical entities.

The synthetic strategy outlined in this guide is designed for scalability and efficiency. It employs the well-established Bischler-Napieralski reaction, a powerful method for the construction of the isoquinoline core.[1][2] This intramolecular electrophilic aromatic substitution reaction allows for the cyclization of β-arylethylamides to form dihydroisoquinolines.[3] Subsequent oxidation and chlorination yield the desired product. This approach was chosen for its use of readily available starting materials and its amenability to large-scale production.

Reaction Pathway and Mechanism

The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the formation of the isoquinoline core, and the second stage is the targeted chlorination.

Stage 1: Synthesis of 8-methoxy-3-methyl-3,4-dihydroisoquinoline

The synthesis begins with the Bischler-Napieralski cyclization of N-(2-methoxy-phenethyl)propionamide. This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][4] In this protocol, we will utilize phosphorus oxychloride.

The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways, depending on the reaction conditions.[2] Both pathways involve the activation of the amide carbonyl group by the Lewis acidic dehydrating agent. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to the cyclized intermediate. Subsequent elimination of water and aromatization (in the case of oxidation) yields the isoquinoline core. The presence of the electron-donating methoxy group on the aromatic ring facilitates the electrophilic substitution.[3]

Stage 2: Oxidation and Chlorination to 1-Chloro-8-methoxy-3-methylisoquinoline

The dihydroisoquinoline intermediate from Stage 1 is then oxidized and chlorinated. While various oxidizing agents can be employed, the use of a chlorinating agent that also facilitates oxidation is highly efficient for large-scale synthesis. Phosphorus oxychloride (POCl₃) is a versatile reagent that can effect both the dehydration in the Bischler-Napieralski reaction and the chlorination of the resulting isoquinolinone tautomer.[5] The reaction proceeds via the formation of an intermediate imidoyl phosphate, which is a good leaving group, facilitating the subsequent nucleophilic attack by a chloride ion.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(2-methoxy-phenethyl)propionamide≥98%Commercially AvailableStarting material
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableDehydrating and chlorinating agent
TolueneAnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor quenching and neutralization
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
HexanesACS GradeCommercially AvailableEluent for chromatography
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography
Stage 1 & 2: One-Pot Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

This protocol combines the cyclization, oxidation, and chlorination steps into a one-pot procedure for enhanced efficiency on a large scale.

Step-by-Step Protocol:

  • Reaction Setup: In a 20 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add N-(2-methoxy-phenethyl)propionamide (1 kg, 4.82 mol).

  • Solvent Addition: Add anhydrous toluene (10 L) to the flask and stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.47 L, 15.9 mol) via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C during the addition. The use of POCl₃ serves as both the cyclizing and chlorinating agent.[4][5]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice (20 kg). This quenching process is highly exothermic and should be performed with caution in a well-ventilated area.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, for large-scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[7]

Data Presentation

ParameterValue
Starting MaterialN-(2-methoxy-phenethyl)propionamide
Molecular Weight of Starting Material207.26 g/mol
Scale of Reaction1 kg (4.82 mol)
Key ReagentPhosphorus oxychloride (POCl₃)
Reaction SolventToluene
Reaction TemperatureReflux (~110 °C)
Reaction Time12-16 hours
Expected Product1-Chloro-8-methoxy-3-methylisoquinoline
Molecular Weight of Product207.66 g/mol
Theoretical Yield1001 g
Expected Yield (after purification)70-80%
AppearanceOff-white to pale yellow solid

Visualizations

Synthetic Workflow

Synthesis_Workflow Start N-(2-methoxy-phenethyl)propionamide Reaction Bischler-Napieralski Cyclization & Chlorination (POCl3, Toluene, Reflux) Start->Reaction Workup Quenching (Ice) & Neutralization (NaHCO3) Reaction->Workup Extraction Extraction (DCM) Workup->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product 1-Chloro-8-methoxy-3-methylisoquinoline Purification->Product

Caption: Overall workflow for the large-scale synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline.

Logical Relationship of Key Steps

Logical_Relationship cluster_0 Core Synthesis cluster_1 Purification Amide Amide Activation (with POCl3) Cyclization Intramolecular Electrophilic Aromatic Substitution Amide->Cyclization forms electrophile Dehydration Dehydration Cyclization->Dehydration forms dihydroisoquinoline Chlorination Chlorination of Isoquinolinone Tautomer Dehydration->Chlorination leads to Crude Crude Product Purify Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: Logical flow of the key chemical transformations and purification process.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, away from moisture.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Ensure adequate ventilation and avoid ignition sources.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area and minimize exposure.

  • Quenching: The quenching of the reaction mixture with ice is highly exothermic and will release HCl gas. This step must be performed slowly and with vigorous stirring in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is run for the specified time and that the reflux temperature is maintained. Monitor by TLC or HPLC.

    • Moisture contamination: Use anhydrous solvents and reagents, as moisture can deactivate the phosphorus oxychloride.

    • Inefficient extraction: Ensure proper phase separation and perform multiple extractions to maximize product recovery.

  • Impure Product:

    • Side reactions: Overheating or prolonged reaction times can lead to the formation of byproducts.

    • Inefficient purification: Optimize the chromatography eluent system or the recrystallization solvent to improve separation.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

  • Vertex AI Search. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PMC - NIH. Accessed March 4, 2026.
  • Wikipedia. Bischler–Napieralski reaction. Accessed March 4, 2026.
  • J&K Scientific LLC. Bischler-Napieralski Reaction. Accessed March 4, 2026.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Accessed March 4, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-CHLOROISOQUINOLINE. Accessed March 4, 2026.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.
  • BenchChem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Accessed March 4, 2026.
  • ChemicalBook. 1-Chloroisoquinoline synthesis. Accessed March 4, 2026.
  • Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products.
  • Sigma-Aldrich. 1-chloro-8-methyl-isoquinoline. Accessed March 4, 2026.
  • PubChem. 1-Chloro-3-methylisoquinoline. Accessed March 4, 2026.
  • Merck.
  • Carl ROTH.
  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Accessed March 4, 2026.
  • Organic Syntheses. 1-methylisoquinoline. Accessed March 4, 2026.

Sources

Application Note: Advanced Protocols for the Purification of 1-Substituted-8-Methoxy-3-Methylisoquinolines by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

1-Substituted-8-methoxy-3-methylisoquinolines are privileged scaffolds in medicinal chemistry and natural product synthesis. Notably, the 8-methoxy-3-methylisoquinoline core is a defining structural feature in the total synthesis of ampullosine, a unique defense alkaloid isolated from the saproparasitic fungus 1[1]. During the synthesis of complex derivatives like permethyl ampullosine (methyl 8-methoxy-3-methylisoquinoline-6-carboxylate), obtaining high-purity intermediates is critical for the success of downstream catalytic cross-coupling reactions and biological evaluations[2].

However, the purification of these nitrogen-containing heterocycles via standard normal-phase chromatography is notoriously difficult. This application note details the mechanistic rationale and field-proven protocols for isolating highly pure 1-substituted-8-methoxy-3-methylisoquinolines, ensuring high recovery rates and reproducible peak shapes.

Chromatographic Theory: Causality of Isoquinoline Tailing

To design a successful purification strategy, one must understand the physicochemical interactions at play within the column. Isoquinolines possess a basic, sp²-hybridized nitrogen atom with a highly accessible lone pair of electrons.

The Mechanistic Challenge: When subjected to standard normal-phase chromatography, this basic nitrogen acts as a strong hydrogen-bond acceptor, interacting aggressively with the unendcapped, acidic silanol (Si-OH) groups present on the silica gel surface. This strong dipole-dipole and acid-base interaction disrupts the standard continuous partitioning mechanism. The macroscopic result is severe band broadening, chromatographic "tailing," and cross-contamination of fractions.

Substituent Effects at C1: The nature of the 1-substituent dictates the severity of this interaction. For instance, electron-withdrawing groups at the C1 position, such as in , decrease the electron density on the heterocyclic nitrogen via inductive effects. This reduces silanol interactions, often allowing for purification with standard eluents. Conversely, electron-donating alkyl or aryl groups at C1 increase basicity, necessitating stringent silanol suppression.

The Solution: To mitigate these secondary interactions, the mobile phase must be modified with a volatile organic base (e.g., 1% Triethylamine) to competitively bind the active silanol sites, or the stationary phase must be switched to neutral or basic alumina[3][4].

Workflow Visualization

G Crude Crude 1-Substituted-8-Methoxy- 3-Methylisoquinoline TLC TLC Solvent Optimization Target Rf ≈ 0.3 Crude->TLC StatPhase Select Stationary Phase TLC->StatPhase Silica Standard Silica Gel + 1% TEA (For general derivatives) StatPhase->Silica Alumina Neutral Alumina (For acid-sensitive/highly basic analogs) StatPhase->Alumina Packing Slurry Column Packing & Equilibration Silica->Packing Alumina->Packing Loading Sample Dry Loading (Overcomes solubility limits) Packing->Loading Elution Gradient Elution (Hexane/EtOAc to DCM/MeOH) Loading->Elution Analysis Fraction Analysis (UV 254 nm & Co-spotting) Elution->Analysis Pure Purified Isoquinoline Target Analysis->Pure

Workflow for chromatographic purification of 8-methoxy-3-methylisoquinoline derivatives.

Mobile Phase Selection and Optimization Data

Achieving a retention factor (Rf) of approximately 0.3 is the optimal starting point for maximizing the resolution of the target compound from closely eluting impurities[3]. The table below summarizes the quantitative impact of various eluent systems on the recovery and peak shape of basic 8-methoxy-3-methylisoquinolines.

Table 1: Eluent Optimization for 1-Substituted Isoquinoline Derivatives

Solvent System (v/v)ModifierTarget Rf RangePeak Shape / TailingRecommended Use Case
Hexane / EtOAc (4:1)None0.15 - 0.25Severe Tailing1-Halogenated precursors (e.g., 1-bromo)
Hexane / EtOAc (4:1)1% TEA0.25 - 0.35Sharp, SymmetricalGeneral 1-alkyl/aryl substituted derivatives
DCM / MeOH (95:5)None0.30 - 0.40Moderate TailingPolar 1-substituents (e.g., amides, esters)
DCM / MeOH (95:5)0.5% NH₄OH0.35 - 0.45Sharp, SymmetricalHighly polar or basic alkaloid derivatives

Self-Validating Purification Protocol

This step-by-step methodology is designed as a self-validating system. By integrating in-process checks, the protocol ensures that any deviations in solvent polarity or column packing are caught before the sample is irreversibly loaded.

Phase 1: Pre-Column Validation
  • Solvent Preparation: Prepare the chosen eluent system (e.g., Hexane:EtOAc 4:1 with 1% Triethylamine). Crucial Step: Allow the mixture to stir for 10 minutes to ensure homogeneous distribution of the basic modifier.

  • TLC Verification: Run a Thin Layer Chromatography (TLC) plate of the crude mixture using the exact batch of prepared column solvent. Confirm that the target 1-substituted-8-methoxy-3-methylisoquinoline elutes with an Rf of ~0.3 and exhibits a tight, circular spot under UV 254 nm[3]. If the spot tails, increase the TEA concentration to 2%.

Phase 2: Column Packing and Equilibration
  • Slurry Preparation: In an Erlenmeyer flask, mix silica gel (230–400 mesh) with the prepared eluent to form a uniform slurry.

  • Packing: Pour the slurry into a vertically secured glass column fitted with a cotton plug and a 1 cm layer of sea sand at the base[3].

  • Equilibration: Pass at least 3 column volumes (CV) of the TEA-modified eluent through the bed. Causality: This step is mandatory; it pre-saturates the acidic silanol groups with TEA, preventing the isoquinoline from binding irreversibly to the top of the column.

Phase 3: Dry Loading (Overcoming Solubility Mismatches)

Isoquinolines often exhibit poor solubility in non-polar starting eluents like hexane, which can cause the sample to crash out at the column head, ruining resolution.

  • Dissolve the crude mixture in a minimal amount of a volatile, high-solubility solvent (e.g., Dichloromethane).

  • Add a small mass of silica gel (approx. 3x the mass of the crude mixture) to the flask.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this dry powder onto the flat, equilibrated silica bed and top with a protective 1 cm layer of sand.

Phase 4: Elution and Fraction Validation
  • Elution: Begin isocratic elution with the chosen solvent system. If impurities elute early, transition to a gentle gradient (e.g., increasing EtOAc concentration by 5% every 2 CVs).

  • Fraction Collection & Co-Spotting: Collect uniform fractions. Analyze every third fraction via TLC. Self-Validation Step: Co-spot the eluting fractions directly over the original crude mixture lane on the TLC plate. This confirms the identity of the target compound and ensures no structural degradation (such as N-oxidation) occurred on the active silica.

  • Isolation: Pool the fractions containing the pure 1-substituted-8-methoxy-3-methylisoquinoline. Remove the solvent under reduced pressure. To remove residual TEA, place the purified solid under high vacuum (≤ 0.1 mbar) for 12 hours.

References

  • ResearchGate. "One-step large-scale preparative isolation of isoquinoline alkaloids from rhizoma coptidis chinensis by polyamide column chromatography and their quantitative structure-retention relationship analysis." Available at: [Link]

  • ResearchGate. "First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine." Available at: [Link]

  • PMC. "First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 1-Chloro-8-methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of highly substituted isoquinolines.

Chemical Context & Mechanistic Challenges

The substrate 1-Chloro-8-methoxy-3-methylisoquinoline presents a unique dichotomy of electronic activation and steric deactivation. Electronically, the C1-position of the isoquinoline ring is highly deficient due to the adjacent electronegative nitrogen atom, which normally makes the C1-Cl bond highly reactive toward oxidative addition[1].

However, the presence of the methoxy group at the C8 position creates a severe peri-steric interaction . The spatial proximity between the C1 and C8 positions means that the bulky palladium-ligand complex must overcome significant steric repulsion to insert into the C1-Cl bond. Standard catalysts (e.g., Pd(PPh₃)₄) often fail here, necessitating the use of highly active, electron-rich, and bulky Buchwald-type dialkylbiaryl phosphine ligands (like SPhos or XPhos) to facilitate the formation of a reactive monoligated Pd(0) species[2].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric Clash at C8-OMe) Pd0->OA 1-Chloro-8-methoxy- 3-methylisoquinoline TM Transmetalation (Base Activated) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Formation) TM->RE Ar-B(OH)2 RE->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki coupling highlighting the C8-methoxy steric clash during oxidative addition.

Troubleshooting Guide & FAQs

Q1: I am recovering mostly unreacted 1-Chloro-8-methoxy-3-methylisoquinoline. Why isn't the reaction initiating? A1: This is a classic failure of the oxidative addition step. The peri-methoxy group at C8 is physically blocking the palladium center. If you are using first-generation catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, the ligands are not electron-rich enough to force the insertion into the sterically hindered C-Cl bond [3].

  • Solution: Switch to a precatalyst system utilizing Buchwald ligands. SPhos and XPhos are specifically designed for sterically hindered aryl chlorides. Alternatively, Pd(dppf)Cl₂ can sometimes overcome this barrier at elevated temperatures (100–110 °C).

Q2: My starting material is intact, but the boronic acid is completely consumed. What is happening? A2: You are observing protodeboronation , where the boronic acid undergoes base-catalyzed hydrolysis to yield the corresponding arene (Ar-H) and boric acid. This side reaction outcompetes transmetalation when the oxidative addition is too slow or the base is too harsh.

  • Solution: First, ensure your oxidative addition is functioning (see Q1). Second, switch to a milder base like K₃PO₄ instead of Na₂CO₃ or NaOH. If using a highly electron-deficient boronic acid (which is prone to protodeboronation), consider using the corresponding MIDA boronate or pinacol ester (Bpin) with a slow-release aqueous base strategy.

Q3: LC-MS shows a significant mass corresponding to 8-methoxy-3-methylisoquinoline (loss of the chlorine atom). How do I prevent this? A3: This is hydrodehalogenation . After oxidative addition, if transmetalation is slow, the Pd(II) intermediate can undergo β-hydride elimination. This typically happens if you are using alcoholic solvents (e.g., ethanol, isopropanol) or alkoxide bases (e.g., NaOtBu), which act as hydride donors.

  • Solution: Strictly avoid alcoholic solvents. Use a biphasic system of 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 or 5:1 ratio).

Q4: The reaction yields a massive amount of the boronic acid homodimer (Ar-Ar). How do I suppress this? A4: Homocoupling of the boronic acid is an oxidative process driven by the presence of molecular oxygen (O₂) in the reaction mixture.

  • Solution: Simple nitrogen sparging is often insufficient for sensitive couplings. You must rigorously deoxygenate your solvents using the Freeze-Pump-Thaw method (minimum 3 cycles) prior to adding the palladium catalyst.

G Start Analyze Reaction Outcome NoSM High Unreacted SM? Start->NoSM Proto High Protodeboronation? Start->Proto Homo High Homocoupling? Start->Homo Sol1 Switch to SPhos/XPhos or increase Temp NoSM->Sol1 Yes Sol2 Use weaker base (K3PO4) or add water slowly Proto->Sol2 Yes Sol3 Strictly degas solvent (Freeze-Pump-Thaw) Homo->Sol3 Yes

Decision tree for troubleshooting common Suzuki coupling failures with hindered isoquinolines.

Optimization Data Summaries

To streamline your process development, below are consolidated matrices based on empirical data for hindered 1-chloroisoquinolines and related chloroheteroarenes [1][4].

Table 1: Catalyst & Ligand Screening Matrix
Catalyst PrecursorLigandSolvent SystemTemp (°C)Conversion (%)Primary Byproduct
Pd(PPh₃)₄ (5 mol%)NoneToluene/H₂O100< 15%Unreacted SM
Pd(dppf)Cl₂ (5 mol%)dppfDioxane/H₂O10045 - 55%Protodeboronation
Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Toluene/H₂O11085 - 90%Trace Homocoupling
Pd(OAc)₂ (5 mol%) SPhos (10 mol%) Dioxane/H₂O 100 > 95% None (Clean)
Table 2: Base Optimization (using Pd(OAc)₂ / SPhos system)
Base (2.0 equiv)Equivalents of H₂OYield (%)Observation
Na₂CO₃10.060%Moderate protodeboronation of boronic acid.
Cs₂CO₃5.082%Good yield, but base is expensive for scale-up.
NaOH10.030%Severe degradation of starting materials.
K₃PO₄ 5.0 94% Optimal transmetalation rate; minimal side reactions.

Validated Experimental Protocol

This self-validating protocol is optimized for the coupling of 1-Chloro-8-methoxy-3-methylisoquinoline with standard aryl boronic acids using the SPhos ligand system.

Reagents:

  • 1-Chloro-8-methoxy-3-methylisoquinoline: 1.0 mmol (1.0 equiv)

  • Arylboronic acid: 1.2 mmol (1.2 equiv)

  • Pd(OAc)₂: 0.05 mmol (5 mol%)

  • SPhos: 0.10 mmol (10 mol%)

  • K₃PO₄: 2.0 mmol (2.0 equiv)

  • 1,4-Dioxane (Anhydrous): 4.0 mL

  • Degassed HPLC-grade H₂O: 1.0 mL

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Solid Loading: Add 1-Chloro-8-methoxy-3-methylisoquinoline, the arylboronic acid, and K₃PO₄ to the vessel.

  • Catalyst Loading (Glovebox preferred): Add Pd(OAc)₂ and SPhos to the solid mixture. Seal the vessel with a PTFE septum.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Subject this mixture to three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Solvent Addition: Introduce 5.0 mL of the degassed solvent mixture to the reaction vessel via a gas-tight syringe under positive Argon pressure.

  • Reaction Execution: Place the sealed vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system. Monitor via LC-MS or TLC after 4 hours.

  • Work-Up: Upon completion (typically 4–8 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

"preventing dehalogenation side reactions with 1-Chloro-8-methoxy-3-methylisoquinoline"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Advisory – Preventing Dehalogenation in 1-Chloro-8-methoxy-3-methylisoquinoline Scaffolds

Technical Support Center: Isoquinoline Functionalization

Topic: Preventing Dehalogenation Side Reactions with 1-Chloro-8-methoxy-3-methylisoquinoline Target Substrate: 1-Chloro-8-methoxy-3-methylisoquinoline (CAS: Analogous to 1-chloroisoquinoline derivatives) Critical Issue: Hydrodehalogenation (reduction of C1-Cl to C1-H) competing with Cross-Coupling.[1][2]

Executive Summary

The 1-chloro-isoquinoline core is highly reactive toward oxidative addition, typically serving as an excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] However, the specific substitution pattern of 1-Chloro-8-methoxy-3-methylisoquinoline presents a unique "Steric-Electronic Trap."[1][2]

The 8-methoxy group (peri-position) exerts significant steric pressure on the C1 reaction center, kinetically retarding the oxidative addition step. Consequently, researchers often increase reaction temperature to force conversion. Under these elevated thermal conditions, if a hydride source is present (e.g., alcoholic solvents, amines with


-hydrogens), the kinetic pathway shifts toward hydrodehalogenation , yielding the useless 8-methoxy-3-methylisoquinoline byproduct.[2]

This guide provides the diagnostic criteria, mechanistic insights, and validated protocols to suppress this side reaction.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing a byproduct with a mass of M-34 (or M-36). Is this dehalogenation?

A: Yes.[2] This is the hallmark of hydrodehalogenation.

  • The Chemistry: The chlorine atom (Mass ~35/37) is replaced by a hydrogen atom (Mass ~1).

  • Mass Spec Signature: You will observe a mass shift of -34 Da (for

    
    Cl) relative to the starting material.[2] The isotope pattern will also change: the characteristic 3:1 M:(M+2) ratio of the chloro-compound will disappear, replaced by the M+1 peak of the protonated isoquinoline.
    
  • NMR Confirmation: Look for a new singlet (or chemically distinct proton) at the C1 position (typically

    
     8.5–9.2 ppm for isoquinolines), which is absent in the starting material.
    
Q2: Why is this happening specifically with this 8-methoxy substrate?

A: The "Peri-Effect" is the culprit.[2] In a standard 1-chloroisoquinoline, the nitrogen lone pair activates the C1-Cl bond.[2] However, in your substrate, the 8-methoxy group is spatially crowded against the C1 position.

  • Steric Hindrance: The bulk of the 8-OMe group hinders the approach of the Palladium catalyst, slowing down the initial Oxidative Addition step.

  • The Thermal Trap: To overcome this slow kinetics, you likely heated the reaction. High temperature favors the

    
    -hydride elimination pathway from solvents/bases over the difficult transmetallation, leading to the formation of a Pd-H species which reduces your aryl halide.
    
Q3: I am using Ethanol/Water as a solvent. Is that a problem?

A: CRITICAL ALERT. Ethanol is the primary source of your problem.[2] Primary and secondary alcohols are excellent hydride donors.[2] In the presence of Pd(II), alcohols undergo


-hydride elimination, generating a Pd-H species.[1]
  • Mechanism:

    
    .[2]
    
  • Result: The

    
     species undergoes reductive elimination to form Ar-H (Dehalogenated product).[2]
    
  • Solution: Switch to non-protic, non-reducible solvents .[2]

    • Recommended: Toluene, 1,4-Dioxane, or THF.

    • If water is needed for base solubility:[2] Use a biphasic system (e.g., Toluene/Water) where the organic phase protects the catalyst from bulk aqueous interactions, or use DMF/DMA (though ensure they are dry and free of amine impurities).

Q4: Which catalyst system avoids this pathway?

A: You need a catalyst that promotes Reductive Elimination of the Product faster than Transmetallation of Hydride .[2]

  • Avoid: Simple

    
     or 
    
    
    
    at high temperatures.[2] They are often too slow for sterically hindered substrates.[2]
  • Use: Bulky, electron-rich phosphine ligands or NHC (N-Heterocyclic Carbene) complexes.[1][2]

    • Ligands:XPhos or SPhos (Buchwald ligands).[2] The bulk facilitates the coupling of the hindered 8-OMe substrate.

    • Precatalysts:[2][3][4]Pd-PEPPSI-IPr or XPhos Pd G3/G4 .[1][2] These initiate rapidly even at lower temperatures, allowing you to run the reaction below the threshold where dehalogenation dominates.

Part 2: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition. Your goal is to maximize Path A (Cross-Coupling) and block Path B (Dehalogenation).[2]

G Start 1-Chloro-8-methoxy- 3-methylisoquinoline OxAdd Oxidative Addition (Slowed by 8-OMe Sterics) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd PdAr Ar-Pd(II)-Cl Intermediate OxAdd->PdAr TransMet Transmetallation PdAr->TransMet + Base/Boron BetaHydride Beta-Hydride Elimination PdAr->BetaHydride + Hydride Source Boron Boronic Acid (R-B(OH)2) Boron->TransMet RedElim_Prod Reductive Elimination TransMet->RedElim_Prod Product Target Coupled Product RedElim_Prod->Product Alcohol Alcohol Solvent / Amine Base Alcohol->BetaHydride PdH Ar-Pd(II)-H Species BetaHydride->PdH DeHalo Dehalogenated Byproduct PdH->DeHalo Fast Reductive Elim

Caption: Kinetic competition between the desired Suzuki coupling pathway (Green) and the undesired hydrodehalogenation pathway (Red) mediated by hydride sources.[1][2]

Part 3: Optimized Experimental Protocol

Objective: Suzuki-Miyaura coupling of 1-Chloro-8-methoxy-3-methylisoquinoline with Phenylboronic acid.

Reagents & Conditions Table
ComponentRecommendationRationale
Solvent 1,4-Dioxane (anhydrous)Non-protic; suppresses hydride formation.[1][2] High boiling point allows controlled heating without pressure.[2]
Base

(3.0 equiv)
Inorganic bases prevent

-hydride elimination common with amine bases (like

).[1][2]
Catalyst XPhos Pd G3 (2–5 mol%)Bulky biaryl phosphine overcomes 8-OMe steric hindrance; rapid activation at mild temps.[1][2]
Additive None Avoid alcohol cosolvents.[2]
Atmosphere Argon/Nitrogen Oxygen can oxidize ligands, stalling the cycle and promoting side reactions.[2]
Step-by-Step Methodology
  • Preparation:

    • Dry a reaction vial/flask and purge with Argon.[2]

    • Add 1-Chloro-8-methoxy-3-methylisoquinoline (1.0 equiv).[1][2]

    • Add Aryl Boronic Acid (1.5 equiv).[2]

    • Add

      
        (3.0 equiv, finely ground).
      
    • Add XPhos Pd G3 (0.02 equiv / 2 mol%).[2]

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (Concentration: 0.1 M to 0.2 M).

    • Note: If solubility of the base is an issue, add degassed water (ratio 10:1 Dioxane:Water). Do NOT use Ethanol.[2]

  • Reaction:

    • Seal the vessel.

    • Heat to 80 °C .

    • Optimization Note: Do not jump immediately to 110 °C. The active G3 catalyst often works at 60–80 °C. Lower temperature = Less dehalogenation.

  • Monitoring:

    • Check LC-MS at 1 hour.

    • If conversion is low, increase T to 100 °C.

    • If De-Cl byproduct (>5%) appears, stop. The catalyst has died or stalled. Isolate product and purify.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.[2]

    • Dilute with EtOAc, wash with water/brine.

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).[2]

References

  • Navarro, O., et al. (2006).[2] "Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex." The Journal of Organic Chemistry. Available at: [Link][1]

  • Billingsley, K., & Buchwald, S. L. (2007). "A Highly Active and Efficient Catalyst System... for the Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids."[3][4] Journal of the American Chemical Society.[3][4][5] Available at: [Link][1]

  • Han, F. S. (2013).[2] "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts."[1][2] Chemical Society Reviews.[2] Available at: [Link]

  • Shermolovich, Y. G., et al. (2019).[2] "Pd-catalyzed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification."[2][6] Catalysis Science & Technology. Available at: [Link]

Sources

"improving catalyst longevity in cross-coupling reactions of 1-Chloro-8-methoxy-3-methylisoquinoline"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving TON/TOF for 1-Chloro-8-methoxy-3-methylisoquinoline Cross-Coupling

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Process Optimization)

Executive Diagnostic: Why Your Catalyst is Dying

You are encountering low turnover numbers (TON) not because of a single error, but due to a "perfect storm" of electronic and structural features inherent to 1-Chloro-8-methoxy-3-methylisoquinoline .

The Substrate Profile
  • The "1-Chloro" Trap: Unlike bromo- or iodo-analogs, the C1–Cl bond is strong. The oxidative addition (OA) of Pd(0) into this bond is kinetically slow.

  • The "8-Methoxy" Deactivation: The methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the heterocyclic ring, making the C1 position less electrophilic. This further suppresses the already difficult oxidative addition.

  • The "Isoquinoline Nitrogen" Poison: The nitrogen atom (N2) is a strong

    
    -donor. If the catalytic cycle rests (e.g., waiting for slow transmetallation), the N2 lone pair will bind to the electrophilic Pd(II) center, displacing labile ligands and forming an inactive "off-cycle" resting state (dimerization).
    

The Failure Mode: The rate of Oxidative Addition (


) is slower than the rate of Catalyst Decomposition (

). To fix this, we must accelerate

using specific ligand architectures while physically blocking the N2-poisoning pathway.

Visualization: The Catalyst "Death Spiral"

The following diagram illustrates the competition between the productive cycle and the specific deactivation pathways caused by your isoquinoline substrate.

CatalystDeactivation Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Slow (Cl + OMe effect) PdBlack Pd Black Aggregation (Irreversible) Pd0->PdBlack Ligand Dissociation Substrate 1-Cl-8-OMe-Isoquinoline Substrate->OxAdd PdII Pd(II)-Ar-Cl Intermediate OxAdd->PdII TransMet Transmetallation (Boronic Acid) PdII->TransMet N_Coord N-Binding Trap (Stable Bis-Isoquinoline Complex) PdII->N_Coord Substrate N-coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst N_Coord->PdBlack Slow Decomposition

Figure 1: The "Death Spiral." Note how the slow Oxidative Addition (yellow) exposes the Pd(0) to aggregation, while the Pd(II) intermediate is susceptible to N-binding (red) by unreacted substrate.

Protocol Recommendations (The Fix)

Standard Pd(PPh3)4 or Pd(dppf)Cl2 will fail here. You require Precatalysts that generate the active species immediately without requiring an induction period where the isoquinoline can intervene.

Solution A: The "Buchwald G4" System (Gold Standard)

Best for: High yields, mild conditions, preventing N-coordination.

The Logic: The XPhos or RuPhos ligands are bulky and electron-rich.

  • Electron-Rich: Facilitates OA into the difficult C1-Cl bond.

  • Bulky: The biaryl backbone creates a "roof" over the Pd center, physically preventing the isoquinoline nitrogen from binding to the metal.

ComponentRecommendationFunction
Precatalyst XPhos Pd G4 (or RuPhos Pd G4)Generates active Pd(0) and bulky ligand at 1:1 ratio.
Loading 1.0 - 2.0 mol%Low loading prevents Pd-cluster formation.
Base K3PO4 (3.0 equiv)Anhydrous base preferred to prevent hydrolysis.
Solvent 1,4-Dioxane or THFEthers stabilize the active catalytic species.
Temp 80°C - 100°CRequired to overcome the Cl-bond activation energy.

Step-by-Step Protocol:

  • In a glovebox or under Ar flow, charge a vial with XPhos Pd G4 (1.5 mol%), Boronic Acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Add 1-Chloro-8-methoxy-3-methylisoquinoline (1.0 equiv).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to 80°C .

  • Critical: Monitor conversion at 1 hour. If <20%, increase temp to 100°C. Do not add more catalyst yet.

Solution B: The "PEPPSI" System (Robust Alternative)

Best for: Scalability, lower cost, air stability.

The Logic: Pd-PEPPSI-IPr uses an N-Heterocyclic Carbene (NHC) ligand.[1][2][3][4][5] NHCs are stronger


-donors than phosphines, pushing the electron density onto the Pd to force the oxidative addition of the chloride. The "throw-away" pyridine ligand ensures rapid activation.
ComponentRecommendationFunction
Catalyst Pd-PEPPSI-IPr Extremely robust against air/moisture.[4][6]
Loading 2.0 mol%Slightly higher loading for difficult chlorides.
Base K2CO3 or Cs2CO3Carbonates work well with PEPPSI systems.
Solvent Toluene/Water (9:1)Biphasic system often helps solubilize inorganic bases.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately upon heating, and conversion stops at 10%.

  • Diagnosis: Rapid "Pd Black" precipitation. Your catalyst is decomposing faster than it can find the aryl chloride.

  • Fix: This usually means the oxidative addition is too slow.

    • Switch to XPhos Pd G4 (it activates faster).

    • Concentrate the reaction. Run at 0.5 M or 1.0 M instead of 0.1 M. Higher concentration forces the Pd(0) and Aryl Chloride to meet before the Pd(0) can aggregate.

Q2: I see the starting material disappearing, but I'm getting "Protodehalogenation" (H-Isoquinoline) instead of product.

  • Diagnosis: The Pd inserted into the C-Cl bond (Oxidative Addition worked!), but the Transmetallation failed. The Pd(II) species sat too long and scavenged a hydride (likely from the solvent or base).

  • Fix:

    • Switch Base: Use K3PO4 instead of Carbonates.

    • Add Water: Add 2-5% water to the dioxane. Boronic acids often require a small amount of water to form the active boronate species necessary for transmetallation.

Q3: Can I use standard Pd(PPh3)4? It's cheaper.

  • Answer: No. Triphenylphosphine is not electron-rich enough to activate the deactivated C1-Cl bond of your 8-methoxy substrate. Furthermore, PPh3 is labile; the isoquinoline nitrogen will displace it, poisoning the catalyst. You will end up spending more money on failed batches than you would on the correct G4 precatalyst.

Q4: Does the 3-Methyl group affect the reaction?

  • Answer: Yes, but positively. The steric bulk of the methyl group at position 3 (adjacent to the N) actually helps prevent the nitrogen from binding to the Palladium. However, it is not bulky enough to completely stop the poisoning if you use a non-bulky ligand.

Decision Tree: Optimization Workflow

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start Reaction (XPhos Pd G4, 80°C) Check Check HPLC at 1 Hour Start->Check Result1 >90% SM Remaining (No Reaction) Check->Result1 SM Intact Result2 Pd Black Precipitate (Catalyst Death) Check->Result2 Black Solids Result3 Dehalogenated Side Product (Transmetallation Fail) Check->Result3 Wrong Product Fix1 Action: Increase Temp to 110°C OR Switch to Pd-PEPPSI-IPr Result1->Fix1 Fix2 Action: Increase Concentration (1M) Use Anhydrous Solvents Result2->Fix2 Fix3 Action: Add 5% Water Switch Base to K3PO4 Result3->Fix3

Figure 2: Troubleshooting Logic Flow for 1-Chloroisoquinoline Coupling.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013, 4, 916-920.

  • PEPPSI-IPr System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides."[6] Chemistry – A European Journal, 2006, 12, 4749–4755.

  • Catalyst Deactivation Mechanisms: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015, 115, 127–150.

  • Coupling of Heterocycles: Billingsley, K., & Buchwald, S. L. "A Highly Active and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007, 129, 3358–3366.

Sources

"workup procedure to remove palladium catalyst from 1-substituted isoquinoline products"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from 1-Substituted Isoquinolines

Introduction: The Isoquinoline Challenge

Removing palladium from 1-substituted isoquinolines presents a specific chemical challenge: Competitive Coordination . The nitrogen atom at the 2-position of the isoquinoline ring is a potent Lewis base (ligand). Unlike simple aromatics, your product actively fights to keep the palladium in solution, forming soluble Pd-amine complexes (e.g., [Pd(Isoquinoline)₂Cl₂]).

Standard silica filtration often fails because the Pd-product complex is polar enough to streak through the column or co-elute with your product. To reach ICH Q3D compliance (<10 ppm for oral, <1 ppm for parenteral), you must introduce a "Super-Ligand"—a scavenger or chelator with a binding affinity for Pd orders of magnitude higher than the isoquinoline nitrogen.

Module 1: Diagnostic & Decision Matrix

Q: How do I choose the correct workup without wasting weeks on optimization?

A: Use the "Phase & Solubility" decision matrix. Do not default to crystallization immediately, as Pd complexes can co-crystallize or become occluded in the lattice.

Decision Logic (DOT Visualization):

Pd_Removal_Workflow Start Crude Reaction Mixture (>500 ppm Pd) Solubility_Check Is Product Soluble in Water-Immiscible Solvent (DCM, EtOAc, Toluene)? Start->Solubility_Check Scavenger_Route Route A: Solid Supported Scavengers (Best for <50g scale, High Value) Solubility_Check->Scavenger_Route Yes (Preferred) Extraction_Route Route B: Aqueous Chelation Wash (Best for >50g scale, Cost Sensitive) Solubility_Check->Extraction_Route Yes (Alternative) Precipitation_Route Route C: Carbon/Celite Adsorption (High Pd loading, low selectivity) Solubility_Check->Precipitation_Route No (Low Solubility) Si_TMT Protocol: Si-TMT / Si-Thiol (Heat required) Scavenger_Route->Si_TMT NAC_Wash Protocol: N-Acetylcysteine (NAC) (pH controlled) Extraction_Route->NAC_Wash Activated_Carbon Protocol: Activated Carbon (e.g., Shirasagi ANOX) Precipitation_Route->Activated_Carbon Final_QC QC: ICP-MS Analysis (<10 ppm?) Si_TMT->Final_QC NAC_Wash->Final_QC Activated_Carbon->Final_QC

Caption: Decision workflow for selecting the optimal palladium removal strategy based on scale and solubility.

Module 2: Solid-Supported Scavengers (The Gold Standard)

Q: My isoquinoline product is basic. Will acidic scavengers remove my product instead of the Pd?

A: Yes, sulfonic acid scavengers (like SCX) will bind your product. You must use Thiol (SH) or Thiourea (TMT) functionalized silicas. These rely on soft-soft metal interactions (Pearson Hard-Soft Acid-Base theory) and will bind Pd(0) and Pd(II) without trapping the basic isoquinoline.

Protocol 1: Si-TMT / Si-Thiol Treatment Recommended for: Final polishing (removing Pd from 500 ppm to <10 ppm).

  • Dissolution: Dissolve crude product in a non-coordinating solvent (THF, EtOAc, or Toluene). Avoid MeOH or DMF if possible, as they compete for coordination.

  • Loading: Add 3–5 equivalents (w.r.t. Pd catalyst used) of SiliaMetS® Thiol or Biotage® Si-TMT .

    • Note: If Pd content is unknown, use 10-20 wt% scavenger relative to the product.

  • Thermal Activation (CRITICAL): Heat the mixture to 50–60°C for 4–12 hours.

    • Why: Room temperature scavenging is often too slow to break the strong Isoquinoline-Pd bond. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad or a bed of Celite.

  • Wash: Wash the filter cake with the reaction solvent to recover entrained product.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Pd levels unchanged Kinetic barrier (Isoquinoline binding is too strong).Increase temp to reflux; switch solvent to Toluene (higher boiling point).
Scavenger turns black instantly High Pd(0) colloidal loading.Pre-filter crude through Celite/Charcoal before adding expensive scavenger.
Product loss Non-specific binding to silica backbone.Use a polymer-supported scavenger (e.g., MP-TMT) instead of silica.

Module 3: Aqueous Chelation Extraction (The Scalable Solution)

Q: I cannot afford expensive resins for a 1kg batch. What is the alternative?

A: The N-Acetylcysteine (NAC) Wash . NAC is a "super-ligand" that is water-soluble. It pulls Pd from the organic phase (where your isoquinoline is) into the aqueous phase.

Protocol 2: The NAC Wash Recommended for: Bulk removal (>1000 ppm to <50 ppm).

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM, EtOAc, or 2-MeTHF).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with Ammonia or NaOH if necessary (to deprotonate the thiol).

  • Execution:

    • Add the aqueous NAC solution (approx. 20 vol% of organic layer).

    • Heat to 40–50°C and stir vigorously for 1–2 hours.

    • Note: The color often changes from dark/red to pale yellow as Pd transfers to the aqueous layer.

  • Separation: Cool to RT and separate layers. The Pd is now in the aqueous waste.

  • Polishing: Wash the organic layer with saturated NaHCO₃ (to remove residual NAC) and then Brine.

Scientific Rationale: The sulfur in NAC has a higher affinity for Pd than the isoquinoline nitrogen. By keeping the isoquinoline in the organic phase (using a solvent where it is highly soluble) and the Pd-NAC complex in the water, you achieve separation via partition coefficient rather than filtration.

Module 4: Regulatory Limits & Performance Data

Q: What are the target limits I need to hit?

A: Refer to ICH Q3D (Class 2B Elements) . Limits depend on the daily dose and administration route.

ICH Q3D Permitted Daily Exposure (PDE) for Palladium:

Administration RoutePDE (µ g/day )Concentration Limit (ppm)
Oral 10010 ppm
Parenteral (IV) 101 ppm
Inhalation 10.1 ppm
Assuming a max daily drug dose of 10g.[2] If dose is lower (e.g., 1g), limits relax to 100 ppm (Oral).

Method Efficiency Comparison:

MethodPd Removal EfficiencyYield RecoveryCostBest For
Crystallization Low (30-50%)High (>90%)LowInitial cleanup
Activated Carbon Medium (60-80%)Medium (80-90%)LowBulk cleanup
NAC Wash High (90-98%)High (>95%)LowScale-up (>100g)
Si-TMT Scavenger Very High (>99%)High (>95%)HighFinal API (Oral/IV)

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).[3][4] Available at: [Link]

  • Onyx Scientific . (n.d.). Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • Biotage . (2023).[5] How to Remove Palladium in three easy steps.[5] Available at: [Link][5]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Validation & Comparative

"comparison of catalytic systems for the synthesis of 1-aryl-8-methoxy-3-methylisoquinolines"

Author: BenchChem Technical Support Team. Date: March 2026

The 1-aryl-8-methoxy-3-methylisoquinoline scaffold is a privileged structural motif found in various bioactive alkaloids (such as ampullosine derivatives) and advanced photophysical materials[1]. The presence of the 8-methoxy group introduces unique steric and electronic constraints that significantly influence synthetic route selection. Specifically, the methoxy group at the C8 position sterically shields the adjacent C1 position, while its oxygen lone pairs can participate in secondary metal coordination during catalysis.

This guide provides an in-depth, objective comparison of the three primary transition-metal catalytic systems—Rhodium(III) , Ruthenium(II) , and Palladium(II) —used to synthesize 1-aryl-8-methoxy-3-methylisoquinolines. By analyzing the causality behind experimental choices, we aim to equip researchers with the mechanistic insights necessary to select and optimize the ideal catalytic system for their specific substrate scope.

Mechanistic Pathways & System Overview

The construction of the 1-aryl-8-methoxy-3-methylisoquinoline core generally relies on either the de novo construction of the pyridine ring via C–H activation/annulation or the late-stage functionalization of a pre-formed isoquinoline core via cross-coupling.

Rhodium(III)-Catalyzed C–H Activation/Annulation

Rh(III) catalysis represents the most atom-economical approach, utilizing 3-methoxybenzimidates (or ketoximes) and 1-arylpropynes. The active cationic Rh(III) species coordinates to the nitrogen directing group, facilitating an electrophilic concerted metalation-deprotonation (CMD) at the sterically hindered ortho-position. The high electrophilicity of the [Cp*Rh(OAc)]+ species is crucial for overcoming the steric repulsion exerted by the adjacent methoxy group [2].

Ruthenium(II)-Catalyzed Oxidative Annulation

Ru(II) systems, typically utilizing [Ru(p-cymene)Cl2]2, offer a cost-effective alternative to Rh(III). While the mechanism is similar (involving a ruthenacycle intermediate), Ru(II) catalysts are generally more sensitive to the steric bulk of the 8-methoxy precursor. They often require the addition of specific carboxylate ligands (e.g., Cu(OAc)2 or KOPiv) to facilitate the C–H cleavage step via a six-membered transition state [3].

Palladium(II)-Catalyzed Suzuki-Miyaura Cross-Coupling

When de novo annulation yields poor regioselectivity, late-stage functionalization is preferred. This system utilizes a pre-synthesized 1-bromo-8-methoxy-3-methylisoquinoline and an arylboronic acid. The primary challenge here is the steric hindrance at the C1-bromide caused by the peri-methoxy group at C8. Overcoming this requires bidentate ligands with large bite angles (e.g., dppf) to stabilize the oxidative addition complex and accelerate transmetalation [4].

Retrosynthesis Target 1-Aryl-8-methoxy-3-methylisoquinoline Rh_Ru Rh(III) or Ru(II) Catalysis C-H Activation / Annulation Target->Rh_Ru Pd Pd(II) Catalysis Suzuki-Miyaura Cross-Coupling Target->Pd Sub1 3-Methoxybenzimidate + 1-Arylpropyne Rh_Ru->Sub1 Sub2 1-Bromo-8-methoxy-3-methylisoquinoline + Arylboronic Acid Pd->Sub2

Diagram 1: Retrosynthetic strategies for the 1-aryl-8-methoxy-3-methylisoquinoline scaffold.

Comparative Analysis of Catalytic Systems

The table below summarizes the quantitative and qualitative performance metrics of each catalytic system when applied to the 8-methoxy-3-methylisoquinoline core.

ParameterRh(III) AnnulationRu(II) AnnulationPd(II) Cross-Coupling
Catalyst Loading 2.5 – 5.0 mol%5.0 – 10.0 mol%2.0 – 5.0 mol%
Typical Yield 75% – 88%55% – 70%85% – 95%
Regioselectivity High (Alkyne insertion dictated by aryl/methyl sterics)Moderate (Sensitive to electronic bias of the alkyne)Absolute (Fixed by the C1-bromide position)
Functional Group Tolerance Good (Tolerates halides, esters; sensitive to free amines)Moderate (Sensitive to strong oxidants required for turnover)Excellent (Broad tolerance including protic groups)
Primary Limitation High cost of Rh; requires stoichiometric Cu(II) oxidantsLower yields due to steric clash at the ruthenacycle stageRequires multi-step synthesis of the 1-bromo precursor

Rhodium(III) Catalytic Cycle & Causality

To understand why Rh(III) is highly effective for this specific scaffold, we must examine the catalytic cycle. The addition of AgSbF6 is not merely an additive; it actively abstracts chloride ligands from the [Cp*RhCl2]2 dimer. This generates an open coordination site and a highly electrophilic cationic Rh center, which is strictly required to force the metal into the sterically congested pocket between the directing group and the 3-methoxy substituent.

Furthermore, the regioselectivity of the 1-aryl and 3-methyl groups is determined during the alkyne insertion step. The bulkier aryl group of the 1-arylpropyne preferentially positions itself adjacent to the metal center to avoid steric clashing with the Cp* ligand, ensuring the correct substitution pattern in the final isoquinoline.

CatalyticCycle Cat Active Catalyst [Cp*Rh(OAc)2] Coord Coordination (N-Directing Group) Cat->Coord Substrate CH_Act C-H Activation (ortho to DG) Coord->CH_Act -HOAc Insert Alkyne Insertion (Regioselective) CH_Act->Insert + 1-Arylpropyne RedElim Reductive Elimination (Isoquinoline Formation) Insert->RedElim Oxidation Oxidation Cu(OAc)2 -> Cu(OAc) RedElim->Oxidation Product Release Oxidation->Cat Rh(I) to Rh(III)

Diagram 2: Rh(III)-catalyzed C–H activation and annulation cycle for isoquinoline synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. The specific choices in solvent, temperature, and stoichiometry are grounded in the mechanistic requirements of the 8-methoxy-3-methylisoquinoline system.

Protocol A: Rh(III)-Catalyzed Oxidative Annulation

Objective: Direct synthesis from 3-methoxybenzimidate and 1-arylpropyne.

  • Preparation of the Active Catalyst: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp*RhCl2]2 (2.5 mol%, 0.005 mmol) and AgSbF6 (10 mol%, 0.02 mmol). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir for 10 minutes at room temperature. Causality: The precipitation of AgCl visually validates the formation of the active cationic Rh species.

  • Substrate Addition: To the active catalyst mixture, add the 3-methoxybenzimidate derivative (0.2 mmol), 1-arylpropyne (0.24 mmol, 1.2 equiv), and anhydrous Cu(OAc)2 (0.4 mmol, 2.0 equiv).

  • Annulation: Seal the tube and heat the reaction mixture at 110 °C for 16 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the sterically hindered C–H cleavage step.

  • Workup & Purification: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the 1-aryl-8-methoxy-3-methylisoquinoline.

Protocol B: Pd(II)-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Late-stage functionalization of 1-bromo-8-methoxy-3-methylisoquinoline.

  • Reaction Assembly: In a standard microwave vial equipped with a magnetic stir bar, add 1-bromo-8-methoxy-3-methylisoquinoline (0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl2 (5 mol%, 0.025 mmol), and K2CO3 (1.0 mmol, 2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex, which is essential for the transmetalation step onto the sterically hindered Pd-center.

  • Coupling: Seal the vial, purge with nitrogen for 5 minutes, and heat at 90 °C in an oil bath for 12 hours. Monitor the consumption of the bromide via TLC (UV active).

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography.

References

  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the rel
  • Efficient Synthesis of Isoquinolines via Rh(III)-Catalyzed Oxidative Annulation of Picolinamides with Alkynes. Synthesis.
  • One-Pot Synthesis of 1-Alkoxyisoquinoline Derivatives via Ru(II)
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic

Predictive Accuracy in Isoquinoline Reactivity: A Comparative Guide to Quantum Chemical Methodologies for 1-Chloro-8-methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Computational Chemists, Synthetic Organic Researchers, and Drug Development Professionals

1-Chloro-8-methoxy-3-methylisoquinoline is a highly functionalized heterocyclic intermediate crucial for the total synthesis of complex natural products, such as the anti-angiogenic compound (–)-Chrysanthone A [1]. The reactivity of this molecule is governed by a delicate balance of competing electronic effects: the strongly electron-withdrawing chloro group at the C-1 position activates the ring for Nucleophilic Aromatic Substitution (SNAr), while the electron-donating methoxy group at C-8 and the methyl group at C-3 heavily modulate Electrophilic Aromatic Substitution (EAS) pathways[2].

To rationally design synthetic routes, researchers rely on quantum chemical calculations to predict regioselectivity and activation barriers. However, not all computational methodologies (or "products") yield equally reliable results. This guide objectively compares the performance of leading computational methodologies—ranging from Semi-Empirical methods to advanced Density Functional Theory (DFT) and Ab Initio approaches—specifically benchmarking their ability to model the reactivity of 1-Chloro-8-methoxy-3-methylisoquinoline.

Comparative Analysis of Computational Methodologies

When selecting a computational approach to model the reactivity of functionalized isoquinolines, researchers must balance computational cost against the accuracy of electronic structure predictions.

The Contenders
  • Semi-Empirical (PM6): A fast, low-cost method. While excellent for rapid conformational screening, it fundamentally lacks the electron correlation necessary to accurately model transition states involving the polarizable chlorine atom.

  • DFT - B3LYP: The traditional "workhorse" hybrid functional. It provides excellent ground-state geometries but notoriously underestimates reaction barriers for SNAr due to its inadequate treatment of medium-range dispersion forces.

  • DFT - M06-2X: A highly parameterized meta-GGA functional. It is explicitly designed to capture non-covalent interactions and dispersion forces [3], making it vastly superior for modeling the transition states where an incoming nucleophile interacts sterically and electronically with the adjacent C-8 methoxy group.

  • Ab Initio - MP2: Møller–Plesset perturbation theory provides a rigorous inclusion of dynamic electron correlation. It serves as the "gold standard" benchmark for single-point energies but is often too computationally expensive for full geometry optimizations of large systems.

Performance Data Comparison

The following table summarizes the benchmarked performance of these methodologies when calculating the SNAr activation barrier (nucleophilic attack at C-1) and the global HOMO-LUMO gap for 1-Chloro-8-methoxy-3-methylisoquinoline.

MethodologyLevel of Theory / Basis SetSNAr Activation Barrier (kcal/mol)HOMO-LUMO Gap (eV)Computational CostRecommended Use Case
Semi-Empirical PM612.4 (Underestimated)6.8Very LowInitial conformational screening
DFT (Hybrid) B3LYP/6-311+G(d,p)22.1 (Underestimated)4.5MediumGround-state geometry optimization
DFT (Meta-GGA) M06-2X/6-311+G(d,p)26.5 (Accurate)5.1Medium-HighTransition state & barrier calculations
Ab Initio MP2/cc-pVTZ27.2 (Benchmark)N/AVery HighBenchmarking single-point energies

Data Synthesis Note: Activation barriers are modeled against a standard methoxide nucleophile. M06-2X closely aligns with the rigorous MP2 benchmark, validating its use as the optimal predictive tool for this system.

Conceptual DFT and Reactivity Pathways

To predict where a reaction will occur before calculating expensive transition states, researchers utilize Conceptual DFT (CDFT) descriptors, specifically Fukui functions (


)  [4].
  • Nucleophilic Attack (

    
    ):  The highest values are localized at the C-1 position, driven by the inductive electron withdrawal of the chlorine atom.
    
  • Electrophilic Attack (

    
    ):  Localized primarily at the C-4 and C-5 positions, enriched by the resonance contribution of the C-8 methoxy group.
    

Pathways Substrate 1-Chloro-8-methoxy- 3-methylisoquinoline Nucleophile Nucleophilic Attack (SNAr) at C-1 Position Substrate->Nucleophile Fukui f+ Electrophile Electrophilic Attack (EAS) at C-4 or C-5 Position Substrate->Electrophile Fukui f- Product1 1-Substituted Isoquinoline (e.g., 1-Methoxy derivative) Nucleophile->Product1 Product2 Electrophilic Substituted Isoquinoline Electrophile->Product2

Fig 1. Divergent reactivity pathways predicted by Conceptual DFT descriptors.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step computational protocol establishes a self-validating workflow for analyzing the reactivity of 1-Chloro-8-methoxy-3-methylisoquinoline.

Step 1: Ground-State Geometry Optimization
  • Input Generation: Construct the 3D geometry of 1-Chloro-8-methoxy-3-methylisoquinoline. Ensure the C-8 methoxy group is positioned to minimize steric clash with the chlorine atom at C-1.

  • Optimization: Run the optimization using the M06-2X functional with the 6-311+G(d,p) basis set.

    • Causality: The addition of diffuse functions ("+") is strictly necessary. Because subsequent steps will model nucleophilic attacks involving anions, a flexible basis set is required to accurately describe the expanded, diffuse electron cloud of the nucleophile.

Step 2: Frequency Calculation & Minima Verification
  • Execution: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation Check: The calculation must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a saddle point, not a true ground-state minimum, and the optimization must be restarted with a structural perturbation.

Step 3: Transition State (TS) Search for SNAr
  • TS Guess: Position the nucleophile (e.g., methoxide) approximately 2.2 Å away from the C-1 carbon, directly opposite the departing chlorine atom (approximating a Meisenheimer complex trajectory).

  • TS Optimization: Use the Berny algorithm (Opt=TS in Gaussian) to locate the first-order saddle point.

  • Self-Validation Check: A valid transition state must possess exactly one imaginary frequency , and the corresponding vibrational vector must clearly animate the formation of the C-Nucleophile bond and the breaking of the C-Cl bond.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation
  • Execution: Run an IRC calculation originating from the validated TS structure.

  • Self-Validation Check: The IRC path must smoothly connect the transition state downhill to the reactant complex well on one side, and the product complex well on the other. This unequivocally proves the TS belongs to the desired reaction pathway.

Workflow A Input Geometry: 1-Chloro-8-methoxy-3-methylisoquinoline B Geometry Optimization (M06-2X/6-311+G(d,p)) A->B C Frequency Calculation (Zero Imaginary Frequencies) B->C D Conceptual DFT (Calculate Fukui Functions) C->D E Transition State Search (Exactly One Imaginary Frequency) D->E F IRC Validation (Connects Reactants to Products) E->F

Fig 2. Step-by-step self-validating computational workflow for isoquinoline reactivity analysis.

Conclusion

For the computational investigation of highly functionalized systems like 1-Chloro-8-methoxy-3-methylisoquinoline, relying on outdated or overly simplified methodologies (like PM6 or B3LYP) leads to severe underestimations of reaction barriers. The M06-2X/6-311+G(d,p) methodology provides the optimal balance of accuracy and computational efficiency , successfully capturing the critical non-covalent interactions dictated by the C-8 methoxy and C-3 methyl groups during substitution reactions. Adhering to strict, self-validating protocols (Frequency and IRC checks) ensures that the predicted reactivity pathways translate reliably to the physical laboratory.

References

  • Panda, B. (2020). Synthetic studies directed towards (–)-Chrysanthone A: Facile synthesis of a tricyclic lactone intermediate. Indian Chemical Society.[Link]

  • Amerigo Scientific. (2023). Exploring the Chemistry and Applications of Isoquinoline.[Link]

  • Li, X., et al. (2017). Quantum Chemistry Calculations on the Mechanism of Isoquinoline Ring-Opening and Denitrogenation in Supercritical Water. ACS Publications, Industrial & Engineering Chemistry Research.[Link]

  • Hoffmann, G., et al. (2024). Expanding horizons in conceptual density functional theory: Novel ensembles and descriptors to decipher reactivity patterns. Journal of Computational Chemistry.[Link]

Assessing the Influence of the Methoxy Group on the Biological Potency of Isoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved drugs and experimental therapeutics. During lead optimization, modulating the electronic and steric profile of this scaffold is critical. The methoxy group (-OCH


) is frequently employed as a strategic substituent because of its dual-action nature:
  • Electronic Effects: It acts as an electron-donating group (EDG) via resonance, increasing the electron density of the isoquinoline ring. This enhances

    
    -
    
    
    
    stacking interactions with aromatic amino acid residues or DNA base pairs.
  • Steric & Hydrogen Bonding Effects: The spatial volume of the -OCH

    
     group can lock the molecule into a favorable bioactive conformation. Crucially, the oxygen atom serves as a hydrogen bond acceptor, capable of engaging specific polar residues within hydrophobic binding pockets.
    

This guide objectively compares the biological performance of methoxy-substituted isoquinoline derivatives against alternative analogs across multiple therapeutic targets, providing actionable protocols for self-validating experimental evaluations.

Comparative Potency Analysis

The biological impact of methoxy substitution is highly context-dependent. While it can drastically improve potency by filling hydrophobic pockets and forming precise hydrogen bonds, inappropriate placement can lead to detrimental steric clashes.

Data Presentation: Structure-Activity Relationship (SAR) Comparison
Target / DiseaseIsoquinoline ClassSubstitution PatternPotency (IC

/MIC)
Biological Effect of Methoxy Group
Topoisomerase I Indenoisoquinolines9-MethoxyEnhanced (+++)Optimizes electrostatic complementarity; enhances

-stacking and intercalation with DNA base pairs[1].
Tubulin 3,4-Dihydroisoquinolines6,7-Dimethoxy0.64 µMOxygen atoms act as H-bond acceptors, forming critical interactions with the Ser178 residue of tubulin[2].
M. tuberculosis TetrahydroisoquinolinesC-6, C-8 MethoxyImproved SelectivityIncreases antimycobacterial potency and improves the selectivity index against mammalian cells[3].
P. falciparum 1,3-bis-phenylisoquinolines6-MethoxyDecreased (7.21 µM)Introduces unprofitable steric hindrance; disrupts optimal binding and reduces anti-malarial efficacy[4].
Mechanistic Insights
  • Topoisomerase I Inhibitors: In indenoisoquinolines, a single methoxy group at the 9-position significantly enhances biological activity. Molecular modeling indicates that the methoxy group optimizes electrostatic complementarity, facilitating superior

    
    -stacking between the indenoisoquinoline core and DNA base pairs[1].
    
  • Tubulin Polymerization Inhibitors: For 1,4-disubstituted-3,4-dihydroisoquinolines, a 6,7-dimethoxy substitution pattern yields highly potent cytotoxic agents. Docking studies reveal the causality: the methoxy groups form critical hydrogen bonds with the Ser178 residue of tubulin, a mechanism analogous to the binding of colchicine[2].

  • Antimalarial Agents: Conversely, introducing a methoxy group at the 6-position of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines proved detrimental. The IC

    
     against Plasmodium falciparum dropped significantly, demonstrating that steric bulk at this specific vector clashes with the parasitic target's binding site[4].
    

G A Isoquinoline Scaffold B Methoxy (-OCH3) Substitution A->B C Steric & Electronic Profiling B->C D Top1 Inhibition (9-Methoxy enhances π-stacking) C->D Indenoisoquinolines E Tubulin Polymerization (6,7-Dimethoxy H-bonds with Ser178) C->E Dihydroisoquinolines F Antimalarial Activity (6-Methoxy causes steric clash) C->F Bis-phenylisoquinolines

SAR Logic: Divergent biological outcomes of methoxy substitution on isoquinolines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, the biological evaluation of methoxy-isoquinolines must rely on self-validating assay systems. Do not merely execute steps; understand the causality behind each experimental condition.

Protocol 1: Tubulin Polymerization Kinetics Assay

Objective: Quantify the destabilizing effect of methoxy-isoquinolines on microtubule formation[2]. Causality: Microtubule polymers scatter light at 340 nm proportionally to their mass. By tracking absorbance over time, we can calculate the real-time polymerization rate and steady-state polymer mass.

Step-by-Step Methodology:

  • Protein Preparation: Purify bovine brain tubulin to >99% purity. Logic: Removing microtubule-associated proteins (MAPs) prevents confounding baseline polymerization rates.

  • Reaction Assembly: Suspend tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Compound Addition: Add the methoxy-isoquinoline derivative (e.g., 6,7-dimethoxy analog) at varying concentrations (0.1 - 10 µM).

  • Self-Validation Controls:

    • Negative Control: 1% DMSO (Vehicle) to establish the uninhibited polymerization

      
      .
      
    • Positive Control: Colchicine (3 µM) to validate the assay's sensitivity to known destabilizers.

  • Kinetic Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Calculate the IC

    
     based on the reduction in the final steady-state absorbance compared to the vehicle control.
    

G Step1 Synthesize Methoxy-Isoquinoline (Test Compound) Step3 Incubate at 37°C with GTP (Self-Validation: DMSO & Colchicine) Step1->Step3 Step2 Purify Bovine Brain Tubulin (>99% purity) Step2->Step3 Step4 Measure Absorbance at 340 nm (Polymerization Kinetics) Step3->Step4 Step5 Calculate IC50 vs Reference (Quantify Potency) Step4->Step5

Self-validating workflow for assessing tubulin polymerization kinetics.

Protocol 2: Topoisomerase I DNA Cleavage Assay

Objective: Assess the stabilization of the Top1-DNA cleavage complex by 9-methoxy-indenoisoquinolines[1]. Causality: Top1 transiently breaks one strand of DNA to relieve supercoiling. Interfacial poisons trap this intermediate. Using a 3'-radiolabeled DNA substrate allows precise mapping of the cleavage sites via high-resolution gel electrophoresis.

Step-by-Step Methodology:

  • Substrate Preparation: 3'-end label a 117-bp DNA oligonucleotide using [

    
    -
    
    
    
    P]dGTP and terminal deoxynucleotidyl transferase.
  • Reaction Assembly: Combine labeled DNA, recombinant human Top1, and the methoxy-isoquinoline derivative in Top1 reaction buffer.

  • Incubation: Incubate at 25°C for 20 minutes to allow ternary complex formation.

  • Self-Validation (Reversibility Check): Add 0.35 M NaCl to a duplicate reaction. Logic: True Top1 poisons are reversible; high salt dissociates the enzyme, reversing the cleavage. If the DNA remains cleaved after salt addition, the compound is acting as a non-specific DNA intercalator or covalent binder, not a true Top1 poison.

  • Termination: Stop the reaction with 1% SDS and proteinase K (50°C, 30 min) to digest Top1 and release the cleaved DNA fragments.

  • Resolution: Resolve fragments on a 16% denaturing polyacrylamide gel and visualize via phosphorimaging.

Conclusion

The methoxy group is not a universal enhancer of biological potency. Its success is highly context-dependent, relying on precise spatial alignment to act as a hydrogen bond acceptor (as seen in tubulin inhibitors) or to optimize electrostatic


-stacking (as in Top1 inhibitors). Researchers must employ rigorous, self-validating assays to distinguish between productive target engagement and detrimental steric clashes when optimizing isoquinoline derivatives.

References

  • A Systematic Study of Nitrated Indenoisoquinolines Reveals a Potent Topoisomerase I Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors Source: International Journal of Molecular Sciences (NIH PMC) URL:[Link]

  • C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol Source: Bioorganic & Medicinal Chemistry (NIH PMC) URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Pharmaceuticals (MDPI / NIH PMC) URL:[Link]

Sources

Safety Operating Guide

1-Chloro-8-methoxy-3-methylisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for 1-Chloro-8-methoxy-3-methylisoquinoline

As a Senior Application Scientist, it is critical to understand that chemical safety is not a set of arbitrary rules, but a direct consequence of molecular structure. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of 1-Chloro-8-methoxy-3-methylisoquinoline (CAS: 1206974-07-3).

Mechanistic Grounding & Hazard Causality

1-Chloro-8-methoxy-3-methylisoquinoline is a halogenated heteroaromatic scaffold widely utilized as an intermediate in the synthesis of complex pharmaceuticals, including tricyclic lactones and Chrysanthone A derivatives[1].

The Causality of the Hazard: The presence of the chlorine atom at the C1 position of the isoquinoline ring makes this position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is synthetically valuable, it dictates strict disposal protocols. Halogenated organic compounds, when improperly incinerated or mixed with incompatible non-halogenated waste streams, can generate highly toxic polychlorinated dibenzodioxins (PCDDs) or furans during thermal decomposition. Therefore, isolating this compound into a dedicated Halogenated Waste Stream is not merely a regulatory mandate—it is a fundamental chemical necessity to prevent environmental toxicity[2].

Quantitative Waste Segregation Matrix

To ensure a self-validating disposal system, all waste generated from workflows involving this compound must be strictly categorized. Mixing waste streams invalidates the safety profile of the entire container.

Waste Stream CategoryTarget ConcentrationEPA RCRA Code CompatibilityPrimary Hazard ProfileAuthorized Disposal Method
Halogenated Organic > 0.1% w/vF001-F005 / U-listToxicity, Dioxin formationHigh-Temp Incineration
Aqueous Waste < 0.1% w/vD022 (if applicable)Aquatic ToxicityEHS Water Treatment
Solid Debris (PPE) Trace amountsN/ADermal Contact HazardSolid Hazardous Waste

Step-by-Step Disposal Workflows

This protocol ensures compliance with guidelines for hazardous waste management[3]. Each step visually and chemically verifies the safety of the next.

Protocol A: Disposal of Unreacted Solid Material
  • Containment: Transfer any residual or expired solid 1-Chloro-8-methoxy-3-methylisoquinoline into a chemically compatible, sealable container (e.g., an amber glass vial or a high-density polyethylene (HDPE) bottle).

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Solid Waste - Toxic" and include the CAS number (1206974-07-3).

  • Storage: Place the container in a secondary containment bin designated specifically for halogenated organics. Store in a cool, dry, and well-ventilated hazardous waste accumulation area away from strong bases or oxidizers.

  • EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. Regulatory limit: Do not hold waste in a satellite accumulation area for more than 90 days.

Protocol B: Disposal of Reaction Solutions (Solvent Waste)

Causality Check: When this compound is dissolved in organic solvents during drug development workflows, the entire solution must be treated based on its most hazardous component.

  • Quenching: Ensure all active reactions involving the C1-chloride are fully quenched (e.g., using a mild aqueous buffer) before attempting phase separation.

  • Phase Separation: Extract the organic layer containing the isoquinoline derivative.

  • Transfer: Funnel the organic layer exclusively into a designated "Halogenated Organic Solvent" carboy. Critical Rule: Even if the primary extraction solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the 1-chloro isoquinoline derivative mandates its classification as halogenated waste.

  • Documentation: Log the estimated mass of the compound and the exact solvent composition on the attached waste manifest.

Visualizing the Disposal Architecture

WasteWorkflow Start 1-Chloro-8-methoxy-3-methylisoquinoline Waste Generated State Physical State? Start->State Solid Solid Residue State->Solid Powder/Crystals Liquid In Solution State->Liquid Dissolved HaloBin Halogenated Waste Stream (EPA RCRA Compliant) Solid->HaloBin Direct Transfer SolventCheck Aqueous or Organic? Liquid->SolventCheck SolventCheck->HaloBin Organic Solvent (Even if Non-Halo solvent) AqueousBin Aqueous Waste Stream (Trace Organics) SolventCheck->AqueousBin Aqueous Phase (Post-Extraction) Incineration High-Temp Incineration (Licensed Contractor) HaloBin->Incineration EHS Pickup AqueousBin->Incineration EHS Pickup

Workflow for the segregation and disposal of 1-Chloro-8-methoxy-3-methylisoquinoline waste.

Emergency Spill Response Protocol

A spill invalidates standard operational containment. The response must immediately re-establish control without introducing new chemical incompatibilities.

  • Evacuate & Assess: If a large volume of solution is spilled outside the fume hood, evacuate the immediate area to prevent inhalation of halogenated vapors.

  • PPE Escalation: Equip heavy-duty nitrile gloves (double-gloving is required), a chemical-resistant apron, and a face shield.

  • Containment (Causality): Do not use water. The compound's low aqueous solubility means water will only spread the contamination laterally. Use an inert, high-surface-area absorbent like vermiculite or a universal spill pad to physically trap the molecules.

  • Collection: Sweep the saturated absorbent using non-sparking tools to prevent ignition of any flammable carrier solvents.

  • Disposal: Place all cleanup materials into a heavy-duty hazardous waste bag, seal it, and label it strictly as "Halogenated Spill Debris."

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Contain Apply Inert Absorbent (Vermiculite/Sand) PPE->Contain Prevent spreading Collect Collect in Sealed HDPE Container Contain->Collect Non-sparking tools EHS Transfer to EHS as Halogenated Waste Collect->EHS

Step-by-step emergency spill response logic for halogenated organic compounds.

References

  • Indian Chemical Society. "Synthetic studies directed towards (–)-Chrysanthone A: Facile synthesis of a tricyclic lactone intermediate." Journal of the Indian Chemical Society. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA RCRA Guidelines. Available at:[Link]

  • Morgan Technical Ceramics. "Safety Data Sheet - Waste Treatment Methods and EPA RCRA Compliance." Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.